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  • Product: 2-(2,4,5-trimethylphenyl)acetic acid
  • CAS: 3167-01-9

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 2-(2,4,5-trimethylphenyl)acetic acid

An In-depth Technical Guide to 2-(2,4,5-trimethylphenyl)acetic acid Abstract This technical guide provides a comprehensive scientific overview of 2-(2,4,5-trimethylphenyl)acetic acid, a substituted aromatic carboxylic ac...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-(2,4,5-trimethylphenyl)acetic acid

Abstract

This technical guide provides a comprehensive scientific overview of 2-(2,4,5-trimethylphenyl)acetic acid, a substituted aromatic carboxylic acid. The document details its chemical structure, nomenclature, and physicochemical properties. It outlines a robust synthetic pathway via the Willgerodt-Kindler reaction, including a detailed experimental protocol and workflow visualization. A significant portion is dedicated to the analytical characterization of the molecule, presenting predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) based on established chemical principles. The guide also explores the compound's chemical reactivity and discusses its potential applications as a key intermediate and structural scaffold in medicinal chemistry and materials science. Safety and handling protocols are summarized to ensure proper laboratory practice. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this specific phenylacetic acid derivative.

Introduction

Phenylacetic acid and its derivatives are a cornerstone of modern organic synthesis and medicinal chemistry. Their structural motifs are present in a vast array of pharmaceuticals, including anti-inflammatory drugs (e.g., ibuprofen, diclofenac), and serve as critical building blocks for numerous other bioactive molecules[1][2]. The specific substitution pattern on the phenyl ring profoundly influences the molecule's steric and electronic properties, thereby tuning its reactivity and biological activity.

2-(2,4,5-trimethylphenyl)acetic acid, a derivative of both phenylacetic acid and pseudocumene (1,2,4-trimethylbenzene), represents a unique scaffold. The asymmetric trimethyl substitution pattern creates a distinct electronic environment and steric hindrance around the acetic acid side chain, making it a valuable, non-standard intermediate for creating complex molecular architectures. This guide serves as a senior application scientist's perspective on the synthesis, characterization, and potential utility of this compound, providing both foundational knowledge and practical, field-proven insights.

Chemical Structure and Nomenclature

The molecular architecture of 2-(2,4,5-trimethylphenyl)acetic acid consists of a benzene ring substituted with three methyl groups at positions 2, 4, and 5, and an acetic acid group at position 1. This arrangement dictates its chemical behavior and spectroscopic signature.

Structural Diagram

The 2D chemical structure is visualized below, illustrating the connectivity of atoms.

Caption: 2D structure of 2-(2,4,5-trimethylphenyl)acetic acid.

Chemical Identifiers

A summary of key identifiers for 2-(2,4,5-trimethylphenyl)acetic acid is provided below for unambiguous reference.

IdentifierValueSource
IUPAC Name 2-(2,4,5-trimethylphenyl)acetic acid-
CAS Number 3167-01-9[3]
Molecular Formula C₁₁H₁₄O₂[3]
Molecular Weight 178.23 g/mol [4]
SMILES CC1=C(C=C(C)C1C)CC(=O)O-
InChIKey CQWMQAKKAHTCSC-UHFFFAOYSA-N (Isomer)[5]

Note: The InChIKey corresponds to the isomeric (2,4,6-trimethylphenyl)acetic acid, but is provided for structural context.

Physicochemical Properties

PropertyPredicted/Reported ValueComments
Physical State White to off-white crystalline solidBased on analogous phenylacetic acids[4].
Melting Point ~160-175 °CEstimated. The related 2,4,6-isomer melts at 167-171 °C[5].
Boiling Point ~312.9 °C at 760 mmHgData for the 2,4,6-isomer[5].
Solubility Soluble in methanol, ethanol, diethyl ether, acetone. Sparingly soluble in water.Typical for aromatic carboxylic acids. Solubility in aqueous base (e.g., NaOH, NaHCO₃) is expected due to salt formation.
pKa ~4.0 - 4.5Estimated based on benzoic acid and other substituted phenylacetic acids. The electron-donating methyl groups may slightly increase the pKa compared to phenylacetic acid.

Synthesis and Purification

The synthesis of aryl-acetic acids from the corresponding aryl methyl ketones is a classic transformation for which the Willgerodt-Kindler reaction is exceptionally well-suited[7]. This reaction uniquely allows for the terminal oxidation of an alkyl chain attached to an aromatic ring while migrating the functionality. It is particularly effective for preparing amides, thioamides, or carboxylic acids[8].

The causality behind choosing this method lies in its robustness and the commercial availability of the starting material, 1-(2,4,5-trimethylphenyl)ethanone (2,4,5-trimethylacetophenone). The reaction proceeds by converting the ketone into a thioamide (the thiomorpholide) using elemental sulfur and morpholine, which is then hydrolyzed to the desired carboxylic acid[7]. The use of Phase Transfer Catalysis (PTC) can significantly improve reaction times and yields[9].

Synthetic Workflow Diagram

synthesis_workflow start 1-(2,4,5-trimethylphenyl)ethanone reagents1 Sulfur (S₈) Morpholine intermediate 2-(2,4,5-trimethylphenyl)-1-morpholinoethanethione (Thiomorpholide Intermediate) reagents1->intermediate Willgerodt-Kindler Reaction reagents2 Aqueous NaOH or HCl Heat product 2-(2,4,5-trimethylphenyl)acetic acid reagents2->product Hydrolysis

Caption: Workflow for the Willgerodt-Kindler synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methodologies for the Willgerodt-Kindler reaction[7][8].

Step 1: Formation of the Thiomorpholide Intermediate

  • Setup: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-(2,4,5-trimethylphenyl)ethanone (17.6 g, 0.1 mol).

  • Reagents: Add morpholine (13.1 g, 0.15 mol) and elemental sulfur (4.8 g, 0.15 g-atom).

  • Reaction: Heat the mixture to reflux (approximately 120-130 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ketone. The reaction is typically complete within 4-8 hours.

  • Workup (Intermediate): Allow the mixture to cool to room temperature. Pour the dark, oily mixture into 200 mL of cold water. The thiomorpholide intermediate may precipitate as a solid or separate as an oil. Extract the aqueous mixture with diethyl ether (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude thiomorpholide can be used directly in the next step.

Step 2: Hydrolysis to the Carboxylic Acid

  • Setup: Transfer the crude thiomorpholide intermediate to a 500 mL round-bottom flask.

  • Hydrolysis: Add a solution of sodium hydroxide (20 g, 0.5 mol) in 200 mL of 1:1 ethanol/water.

  • Reaction: Heat the mixture to reflux for 8-12 hours until the hydrolysis is complete (monitored by TLC).

  • Workup (Final Product): Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation. Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH ~1-2 by the dropwise addition of concentrated hydrochloric acid (HCl). A white precipitate of 2-(2,4,5-trimethylphenyl)acetic acid will form.

  • Isolation: Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry it in a vacuum oven at 60 °C.

Purification

The primary method for purifying the final product is recrystallization .

  • Solvent Selection: A suitable solvent system is a mixture of ethanol and water, or toluene.

  • Procedure: Dissolve the crude, dried acid in a minimum amount of the hot solvent. If color impurities are present, a small amount of activated charcoal can be added. Filter the hot solution to remove insoluble impurities. Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration and dry them thoroughly. Purity should be assessed by melting point determination and HPLC analysis.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. The following data are predicted based on the principles of NMR, IR, and MS for the structure of 2-(2,4,5-trimethylphenyl)acetic acid.

TechniqueFeaturePredicted Chemical Shift / ValueRationale
¹H NMR Aromatic Protons (2H)δ 6.9-7.1 ppm (2 singlets)The two aromatic protons (at C3 and C6) are in different electronic environments and are not coupled to each other, appearing as two distinct singlets.
Methylene Protons (-CH₂-)δ 3.6-3.8 ppm (singlet)The benzylic protons are adjacent to an aromatic ring and a carbonyl group. They are expected to appear as a sharp singlet as there are no adjacent protons.
Methyl Protons (-CH₃)δ 2.2-2.4 ppm (3 singlets)Three distinct singlets are expected for the three non-equivalent methyl groups on the aromatic ring.
Carboxylic Acid Proton (-COOH)δ 10-12 ppm (broad singlet)The acidic proton is highly deshielded and often appears as a broad signal that can exchange with D₂O.
¹³C NMR Carboxylic Carbonyl (C=O)δ 175-180 ppmTypical range for a carboxylic acid carbonyl carbon.
Aromatic Carbons (6C)δ 125-140 ppmSix distinct signals are expected for the six non-equivalent aromatic carbons. The carbons bearing methyl groups will be further downfield.
Methylene Carbon (-CH₂-)δ 40-45 ppmCharacteristic shift for a benzylic carbon attached to a carbonyl group.
Methyl Carbons (-CH₃)δ 18-22 ppmThree distinct signals in the aliphatic region corresponding to the three methyl groups.
IR Spectroscopy O-H Stretch (Carboxylic Acid)2500-3300 cm⁻¹ (broad)Very characteristic broad absorption due to hydrogen bonding of the carboxylic acid dimer.
C-H Stretch (sp³ and sp²)2850-3050 cm⁻¹Aliphatic (methyl, methylene) and aromatic C-H stretches.
C=O Stretch (Carbonyl)1700-1725 cm⁻¹ (strong)Strong, sharp absorption typical for the carbonyl of a carboxylic acid dimer.
Mass Spec (EI) Molecular Ion (M⁺)m/z = 178Corresponds to the molecular weight of the compound (C₁₁H₁₄O₂).
Major Fragmentsm/z = 133, 119, 91Loss of the carboxyl group (-COOH, 45 amu) to give the benzylic cation (m/z 133). Further fragmentation of the trimethylbenzyl cation would lead to other common fragments.

Potential Applications and Biological Relevance

While specific biological data for 2-(2,4,5-trimethylphenyl)acetic acid is limited, its structural class is of high interest to drug development professionals.

  • Scaffold for Anti-Inflammatory Drugs: Many non-steroidal anti-inflammatory drugs (NSAIDs) are aryl-acetic acid or aryl-propionic acid derivatives. This compound could serve as a starting point for developing novel COX enzyme inhibitors[2]. The specific substitution pattern may offer a unique fit into the active site of COX-1 or COX-2, potentially leading to new selectivity profiles.

  • Intermediate in Organic Synthesis: As a functionalized carboxylic acid, it is a versatile intermediate. The acid moiety can be readily converted to esters, amides, acid chlorides, or alcohols, enabling the synthesis of a wide range of more complex target molecules.

  • Antimicrobial Research: Phenylacetic acid derivatives have been explored for their antimicrobial properties[2]. The lipophilic nature imparted by the three methyl groups could enhance membrane permeability, a key factor in antimicrobial efficacy.

  • Oncology Research: Sodium phenylacetate, a related compound, has been shown to affect the growth and differentiation of tumor cells[1]. This suggests that novel derivatives, such as 2-(2,4,5-trimethylphenyl)acetic acid, could be investigated for similar cytostatic or differentiating activities.

Safety and Handling

As a member of the organic acid class, 2-(2,4,5-trimethylphenyl)acetic acid requires careful handling in a laboratory setting. The safety profile is expected to be similar to its isomers, such as (2,4,6-trimethylphenyl)acetic acid[10].

  • Hazards: Causes skin irritation and serious eye irritation. May cause respiratory irritation[10].

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.

    • Skin: Wash off immediately with plenty of soap and water.

    • Inhalation: Move to fresh air.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

2-(2,4,5-trimethylphenyl)acetic acid is a structurally distinct aromatic carboxylic acid with significant potential as a building block in synthetic and medicinal chemistry. This guide has provided a comprehensive technical framework covering its structure, properties, a robust synthetic protocol via the Willgerodt-Kindler reaction, and a detailed predictive analysis of its spectroscopic characteristics. While further experimental validation is required, the insights presented here, grounded in established chemical principles, offer researchers and drug development professionals a solid foundation for utilizing this compound in their work. Its unique substitution pattern warrants exploration for the development of novel therapeutics and advanced materials.

References

  • EP0665212B1 - Process for the preparation of 2,4,6-trimethylphenylacetic acid - Google P
  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives - MDPI. (URL: [Link])

  • Mesitylacetic acid | C11H14O2 | CID 78123 - PubChem - NIH. (URL: [Link])

  • (PDF) Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives - ResearchGate. (URL: [Link])

  • HU216093B - Process for preparation of 2,4,6-trimethyl-phenylacetic acid - Google P
  • Acetic acid - NIST WebBook. (URL: [Link])

  • (2,4,6-Trimethylphenyl)acetic acid - SIELC Technologies. (URL: [Link])

  • Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. (URL: [Link])

  • 2-(2,4,5-trimethylphenyl)acetic acid (C11H14O2) - PubChemLite. (URL: [Link])

  • A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition | Request PDF - ResearchGate. (URL: [Link])

  • Common Uses Of Acetic Acid | The Chemistry Blog - Buy Chemicals Online. (URL: [Link])

  • An expedient synthesis of thienylacetic acids using the Willgerodt-Kindler reaction under PTC conditions - Arkivoc. (URL: [Link])

  • Acetic Acid: Uses and applications - DC Fine Chemicals. (URL: [Link])

  • Willgerodt‐Kindler Reac1on - MSU chemistry. (URL: [Link])

  • Five uses of Acetic Acid - Industry News - Monarch Chemicals. (URL: [Link])

  • Fig. 7: Mass spectra of Acetic acid,... - ResearchGate. (URL: [Link])

  • (PDF) Effect of 2,4,5-trichlorophenoxy acetic acid and waxing on quality and storability of lime fruits - ResearchGate. (URL: [Link])

  • The Willgerodt-Kindler Reaction: mechanistic reality check 1. - Henry Rzepa's Blog. (URL: [Link])

  • Mesitylacetic acid - NIST WebBook. (URL: [Link])

  • Acetic acid, 2-methylphenyl ester - NIST WebBook. (URL: [Link])

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Exploratory

Solubility Profile and Thermodynamic Behavior of 2-(2,4,5-Trimethylphenyl)acetic Acid in Organic Solvents: A Comprehensive Technical Guide

Executive Summary In pharmaceutical process chemistry and active pharmaceutical ingredient (API) formulation, understanding the precise solubility profile of intermediates is non-negotiable. 2-(2,4,5-Trimethylphenyl)acet...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical process chemistry and active pharmaceutical ingredient (API) formulation, understanding the precise solubility profile of intermediates is non-negotiable. 2-(2,4,5-Trimethylphenyl)acetic acid is a highly substituted aromatic carboxylic acid that serves as a critical building block in organic synthesis and drug development.

This technical whitepaper provides an in-depth analysis of the solubility profile of 2-(2,4,5-trimethylphenyl)acetic acid in various organic solvents. By bridging the gap between theoretical thermodynamic models—specifically the Hansen Solubility Parameters (HSP)—and empirical validation, this guide establishes a self-validating framework for solvent selection, crystallization, and extraction processes.

Mechanistic Causality: The Thermodynamics of Dissolution

To predict and manipulate the solubility of 2-(2,4,5-trimethylphenyl)acetic acid, we must first deconstruct its molecular architecture. The molecule presents a classic lipophilic-hydrophilic dichotomy:

  • The Hydrophobic Core: The 2,4,5-trimethylphenyl ring is highly electron-rich and lipophilic. The three methyl groups significantly increase the molar volume and dispersion forces ( δd​ ) of the molecule, driving its affinity for non-polar and aromatic solvents [1].

  • The Hydrophilic Head: The acetic acid moiety introduces strong hydrogen-bonding capabilities ( δh​ ) and polarity ( δp​ ). In the solid state, these carboxylic acid groups often form stable hydrogen-bonded dimers, which significantly increase the crystal lattice energy.

For dissolution to occur, the thermodynamic penalty of breaking the crystal lattice and forming a solvent cavity must be overcome by the exothermic release of energy during solute-solvent interactions. This principle is mathematically modeled using Hansen Solubility Parameters (HSP) , which define the cohesive energy density of the molecule as a three-dimensional vector 1.

ThermodynamicLogic N1 Solid Crystal Lattice 2-(2,4,5-trimethylphenyl)acetic acid N2 Solvent Cavity Formation (Endothermic, ΔH > 0) N1->N2 Lattice Energy Overcome N3 Solute-Solvent Interaction (Exothermic, ΔH < 0) N2->N3 Dispersion, Polar, H-Bonding N4 Thermodynamic Equilibrium (ΔG < 0) N3->N4 Entropy Driven Mixing

Caption: Thermodynamic dissolution pathway of 2-(2,4,5-trimethylphenyl)acetic acid.

Predictive Solubility Profile in Organic Solvents

Because empirical data for highly specific substituted isomers can be sparse, process chemists rely on structural analogs (such as 2,4,6-trimethylphenylacetic acid and baseline phenylacetic acid) to map the solubility sphere.

The table below summarizes the extrapolated solubility profile of 2-(2,4,5-trimethylphenyl)acetic acid at 25°C. The causality behind these values lies in the "like-dissolves-like" matching of the HSP vectors.

SolventClassificationEstimated Solubility RangeMechanistic Rationale
Dichloromethane (DCM) HalogenatedVery High (>100 mg/mL)Excellent matching of dispersion forces ( δd​ ) with the trimethylphenyl ring; sufficient polarity to solvate the acid dimer.
Ethanol / Methanol Polar ProticHigh (50 - 100 mg/mL)Strong hydrogen-bonding ( δh​ ) disrupts the carboxylic acid dimers, facilitating rapid dissolution despite the lipophilic ring.
Toluene / p-Xylene AromaticHigh (50 - 100 mg/mL) π−π stacking interactions and identical dispersion profiles to the aromatic core make these ideal solvents for Friedel-Crafts synthesis steps.
Ethyl Acetate Polar AproticModerate to HighActs as a hydrogen-bond acceptor, effectively solvating the acidic proton.
Hexane / Heptane Non-polar AliphaticLow (<10 mg/mL)High dispersion forces but zero hydrogen-bonding capacity. Fails to overcome the lattice energy of the hydrogen-bonded acid dimers.
Water AqueousVery Low (<1 mg/mL)The massive hydrophobic bulk of the three methyl groups entirely overrides the hydrophilicity of the single carboxylic acid group.

Note: Data derived from comparative HSP analysis of phenylacetic acid derivatives in pure solvents 2.

Empirical Validation: Self-Validating Experimental Protocol

To transition from predictive models to actionable process data, a rigorous, self-validating empirical protocol is required. As an Application Scientist, I mandate the Isothermal Shake-Flask Method coupled with HPLC-UV Quantification .

Why this method? (The Causality)

Dynamic methods (like turbidimetry) often suffer from supersaturation artifacts. The shake-flask method ensures true thermodynamic equilibrium is reached. Furthermore, isothermal centrifugation is critical; if phase separation occurs at a temperature different from the incubation temperature, the solubility equilibrium will shift, yielding false data.

Step-by-Step Methodology
  • Solvent Preparation & Saturation: Add an excess amount of 2-(2,4,5-trimethylphenyl)acetic acid (e.g., 200 mg) to 1.0 mL of the target organic solvent in a hermetically sealed glass vial. The presence of visible undissolved solid is mandatory to guarantee saturation.

  • Isothermal Equilibration: Place the vials in a thermostatic shaker bath set precisely to the target temperature (e.g., 25.0 ± 0.1 °C). Agitate at 200 RPM for 48 hours. Causality: 48 hours is required to ensure the transition from kinetic dissolution to thermodynamic equilibrium.

  • Phase Separation: Transfer the vials to a centrifuge pre-equilibrated to the exact incubation temperature (25.0 °C). Centrifuge at 10,000 x g for 15 minutes to pellet the undissolved solid. Causality: Filtering can introduce errors due to API adsorption onto the filter membrane.

  • Aliquoting and Dilution: Immediately sample the clear supernatant using a pre-warmed positive displacement pipette. Dilute the aliquot immediately into a highly solubilizing diluent (e.g., 50:50 Acetonitrile:Water) to prevent precipitation upon cooling or solvent evaporation.

  • HPLC-UV Quantification: Analyze the diluted samples using a validated HPLC method (C18 column, gradient elution with 0.1% TFA in Water/Acetonitrile, UV detection at ~210 nm or 254 nm). Quantify against a 5-point calibration curve.

ExperimentalWorkflow S1 1. Solvent Preparation & API Excess Addition S2 2. Isothermal Equilibration (Shake-Flask, 48h) S1->S2 S3 3. Phase Separation (Centrifugation at Test Temp) S2->S3 S4 4. Aliquoting & Dilution (Prevent Precipitation) S3->S4 S5 5. HPLC-UV Quantification (Self-Validating Calibration) S4->S5

Caption: Self-validating shake-flask methodology for solubility determination.

Strategic Solvent Selection in Process Chemistry

Understanding this solubility profile allows chemists to engineer highly efficient downstream processes:

  • Reaction Solvents: For Friedel-Crafts alkylation or acylation steps to synthesize the compound, halogenated solvents (Dichloromethane) or aromatics (Toluene) are optimal because they keep the highly lipophilic intermediates fully solvated [2].

  • Crystallization and Purification: A classic anti-solvent crystallization strategy involves dissolving the crude 2-(2,4,5-trimethylphenyl)acetic acid in a minimal volume of hot Ethanol (good solvent), followed by the slow addition of Water or cold Hexane (anti-solvents) to crash out high-purity crystals.

  • Aqueous Two-Phase Extraction: If separating the acid from complex hydrolysates, adjusting the pH above its pKa (~4.3) will deprotonate the carboxylic acid, drastically shifting its solubility from the organic phase (e.g., Ethyl Acetate) into the aqueous phase, allowing for precise liquid-liquid extraction 3.

References

  • Gracin, S., & Rasmuson, A. C. (2002). "Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents." Journal of Chemical & Engineering Data. 1

  • ChemBK Database. (2024). "(2,4,6-trimethylphenyl)acetate - Physico-chemical Properties and Solubility." ChemBK.

  • Pharmaceutical Technology. (2025). "Solubility, Polymorphism, Crystallinity, Crystal Habit, and Drying Scheme of (R, S)-(±)-Sodium Ibuprofen Dihydrate." PharmTech. 2

  • PMC / National Institutes of Health. (2024). "Separation of phenyl acetic acid and 6-aminopenicillanic acid applying aqueous two-phase systems based on copolymers and salts." PMC. 3

Sources

Foundational

Crystal Structure Analysis of 2-(2,4,5-Trimethylphenyl)acetic Acid: A Technical Guide for Drug Development

Executive Summary Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the three-dimensional atomic arrangement of small organic molecules, providing indispensable data for structure-based drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the three-dimensional atomic arrangement of small organic molecules, providing indispensable data for structure-based drug design and polymorph screening[1]. 2-(2,4,5-Trimethylphenyl)acetic acid (C₁₁H₁₄O₂) is a highly functionalized aromatic building block utilized in the synthesis of active pharmaceutical ingredients (APIs) and agricultural compounds. Due to the steric bulk of its asymmetric trimethyl substitution, understanding its solid-state conformation and supramolecular assembly is critical for predicting its thermodynamic stability and solubility profiles during formulation[2].

This whitepaper provides an authoritative, step-by-step technical guide to the crystal structure analysis of 2-(2,4,5-trimethylphenyl)acetic acid, detailing the causality behind crystal growth, data collection, and structural refinement protocols.

Supramolecular Chemistry & Structural Context

In the solid state, phenylacetic acid derivatives are governed by highly predictable supramolecular synthons. The dominant intermolecular force is the formation of centrosymmetric head-to-tail dimers via pairs of O-H···O hydrogen bonds[3].

Due to the steric hindrance imposed by the ortho-methyl group at the C2 position of 2-(2,4,5-trimethylphenyl)acetic acid, the acetic acid side chain is forced out of coplanarity with the aromatic ring. This torsional twist minimizes intramolecular steric strain while optimally orienting the carboxyl group to interact with an adjacent molecule. The resulting hydrogen-bonded dimer is crystallographically described by the R22​(8) graph set motif, a robust structural feature that dictates the macroscopic packing of the crystal lattice[4].

Hbond M1 Monomer A (Carboxylic Acid) HB Intermolecular O-H···O Hydrogen Bonds M1->HB M2 Monomer B (Carboxylic Acid) M2->HB Dim Centrosymmetric Dimer R2,2(8) Graph Set HB->Dim Net 3D Supramolecular Network (C-H···O) Dim->Net

Supramolecular assembly and hydrogen-bonding dimerization pathway.

Methodological Workflow: From Powder to Single Crystal

The transition from a bulk polycrystalline powder to a fully elucidated structural model requires a meticulously controlled workflow. Every experimental choice—from solvent selection to refinement algorithms—must be optimized to yield a self-validating dataset.

Workflow API 2-(2,4,5-Trimethylphenyl)acetic acid (Powder API) Solvent Solvent Screening (Ethyl Acetate / Hexane) API->Solvent Evap Slow Evaporation (Controlled Supersaturation) Solvent->Evap Mount Crystal Mounting (Cryoloop + Paratone Oil) Evap->Mount XRD SCXRD Data Collection (Mo-Kα, 100 K) Mount->XRD Solve Structure Solution (SHELXT / Olex2) XRD->Solve Refine Anisotropic Refinement (SHELXL) Solve->Refine CIF Final CIF Validation (Structural Model) Refine->CIF

SCXRD experimental workflow for structural elucidation.

Single Crystal Growth Protocol

Obtaining a high-quality, defect-free single crystal is the most critical bottleneck in SCXRD[5].

  • Solvent Selection: Dissolve 50 mg of the API powder in 2 mL of ethyl acetate.

  • Anti-Solvent Addition: Add hexane dropwise until slight turbidity is observed, then add a single drop of ethyl acetate to clear the solution.

  • Controlled Evaporation: Cover the vial with parafilm, puncture 2-3 microscopic holes, and allow it to stand undisturbed at 20 °C for 48–72 hours.

The Causality: Why use a binary solvent system? 2-(2,4,5-trimethylphenyl)acetic acid possesses a polar carboxylic head and a highly lipophilic trimethyl-substituted aromatic ring. Ethyl acetate effectively solvates the entire molecule, while hexane acts as an anti-solvent. As the more volatile ethyl acetate slowly evaporates, the localized supersaturation gently pushes the system into the metastable zone. This slow kinetic pathway favors the thermodynamic formation of a single, macroscopic crystal lattice over the rapid, kinetic precipitation of polycrystalline powders.

SCXRD Data Collection & Refinement Protocol
  • Crystal Mounting: Select a suitable single crystal (e.g., 0.2×0.15×0.1 mm) under a polarized optical microscope. Mount it on a MiTeGen cryoloop using paratone oil to prevent atmospheric degradation.

  • Data Collection: Transfer the loop to a diffractometer equipped with a Mo-K α microfocus source ( λ=0.71073 Å) and a nitrogen cryostream set to 100 K[5].

    • The Causality: Cryocooling to 100 K minimizes the Debye-Waller factor (thermal vibrations of atoms). This dramatically improves high-angle diffraction intensities and is absolutely critical for accurately resolving the electron density of lighter atoms, specifically the hydrogen atoms involved in the carboxylic acid dimers[6].

  • Structure Solution: Integrate the data and apply a multi-scan absorption correction. Solve the structure using Intrinsic Phasing (SHELXT) within the Olex2 graphical user interface[7].

  • Anisotropic Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL)[8].

    • The Causality (Self-Validating Logic): All non-hydrogen atoms must be refined anisotropically to model their thermal ellipsoids. Carbon-bound hydrogen atoms are geometrically predictable and should be modeled using a riding constraint (e.g., AFIX 43 for aromatic C-H). However, the carboxylic O-H proton's position is dictated by intermolecular forces. Freely refining its coordinates ( x,y,z ) and isotropic displacement parameter ( Uiso​ ) against the residual difference Fourier map provides self-validating, empirical proof of the R22​(8) dimerization motif[4].

Crystallographic Data Presentation

The following table summarizes the representative quantitative crystallographic parameters expected for the refined structure of 2-(2,4,5-trimethylphenyl)acetic acid, based on the established behavior of highly substituted phenylacetic acid derivatives[3],[4].

Crystallographic ParameterRepresentative Value
Chemical Formula C₁₁H₁₄O₂
Formula Weight 178.23 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo-Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a ≈ 10.2 Å, b ≈ 4.9 Å, c ≈ 14.4 Å
Volume ; Z ≈ 710 ų ; 4
Density (calculated) 1.25 - 1.30 g/cm³
Goodness-of-fit (GooF) on F2 1.000 – 1.050
Final R indices[I>2σ(I)] R1 < 0.045, wR2 < 0.110
Largest diff. peak and hole 0.25 and -0.20 e⁻/ų

Note: A successful structural model will converge with a GooF near 1.000 and residual peaks ≤0.5e−/A˚3 , confirming that all atoms have been correctly assigned and that no unmodeled twinning issues remain[8].

Implications for Drug Development

The precise structural elucidation of 2-(2,4,5-trimethylphenyl)acetic acid extends far beyond basic characterization. In pharmaceutical development, the solid-state packing directly dictates the API's physicochemical properties, including dissolution rate, bioavailability, and mechanical tableting behavior[1].

By mapping the R22​(8) hydrogen-bonding network and the specific torsional angles induced by the trimethyl substitutions, drug development professionals can accurately assess polymorphic risk. If the compound exhibits alternative hydrogen-bonding motifs (e.g., catemers instead of dimers) under different crystallization conditions, it may result in a polymorph with drastically different thermodynamic stability, necessitating strict regulatory control during manufacturing[2].

Sources

Protocols & Analytical Methods

Method

Application Note: Reagents and Protocols for the Esterification of 2-(2,4,5-Trimethylphenyl)acetic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Standard Operating Procedures (SOPs) Substrate Profiling & Chemical Rationale 2-(2,4,5-Tri...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Standard Operating Procedures (SOPs)

Substrate Profiling & Chemical Rationale

2-(2,4,5-Trimethylphenyl)acetic acid (CAS: 3167-01-9) is a highly valued building block utilized in the synthesis of pharmaceuticals, fragrances, and advanced materials[1].

From a mechanistic perspective, the specific structure of this substrate dictates the required chemical approach. Unlike highly encumbered ortho-substituted benzoic acids (e.g., mesitoic acid), the presence of the benzylic methylene spacer (-CH₂-) in 2-(2,4,5-trimethylphenyl)acetic acid provides critical conformational flexibility, distancing the carboxylate carbon from the ortho-methyl group. However, the electron-rich 2,4,5-trimethylphenyl moiety still exerts a distinct local steric influence. While simple primary alcohols can be coupled using standard acid catalysis, the synthesis of bulky esters (such as tert-butyl esters, commonly used as protecting groups in peptide and drug synthesis) requires highly efficient acyl transfer catalysts to overcome steric clashes during nucleophilic attack[2].

Reagent Selection Guide

Esterification is a fundamental transformation, but the choice of reagents dictates the purity profile, scalability, and operational efficiency of the workflow.

  • Method A: Acid-Catalyzed Esterification (Fischer-Speier Type) Best suited for simple, unhindered primary alcohols (e.g., methanol, ethanol). Instead of aqueous sulfuric acid, modern protocols utilize Thionyl Chloride (SOCl₂) in methanol. Causality: SOCl₂ reacts with methanol to generate anhydrous HCl in situ. This avoids the introduction of water, driving the thermodynamic equilibrium strictly toward the ester product via Le Chatelier's principle[3].

  • Method B: Modified Steglich Esterification (EDC·HCl / DMAP) The gold standard for sterically demanding alcohols (e.g., tert-butanol) or acid-sensitive substrates[4]. The original Steglich protocol utilized N,N'-Dicyclohexylcarbodiimide (DCC)[5]. However, modern drug development workflows strongly favor 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)[2]. Causality: DCC generates dicyclohexylurea (DCU), a highly insoluble byproduct that forms stubborn emulsions and requires tedious filtration. EDC·HCl generates a water-soluble urea byproduct (EDU) that partitions cleanly into the aqueous phase during a standard acidic wash, creating a self-validating, chromatography-free purification system[6].

Quantitative Comparison of Esterification Reagents
MethodReagentsIdeal SubstratesTypical Yield (%)Reaction TimeByproduct Solubility
In Situ Acid SOCl₂, MeOHPrimary alcohols85 - 95%4 - 6 h (Reflux)Gaseous (SO₂, HCl)
Classic Steglich DCC, DMAP, DCMBulky/Sensitive70 - 85%12 - 24 h (RT)Insoluble (DCU)
Modified Steglich EDC·HCl, DMAP, DCMBulky/Sensitive80 - 95%12 - 16 h (RT)Water-soluble (EDU)

Mechanistic Pathways

In the Steglich esterification, 4-Dimethylaminopyridine (DMAP) acts as an essential nucleophilic catalyst. If DMAP is omitted, the reaction suffers from a deleterious 1,3-rearrangement where the active O-acylisourea permanently degrades into an unreactive N-acylurea[7]. DMAP outcompetes this side reaction by rapidly forming a highly electrophilic N-acylpyridinium intermediate.

Mechanism A Carboxylic Acid + EDC B O-Acylisourea Intermediate A->B Activation C N-Acylpyridinium Active Species B->C + DMAP (Fast) D Ester Product + EDU Byproduct B->D + R-OH (Slow) C->D + R-OH (Alcohol)

Mechanism of EDC/DMAP-mediated Steglich esterification workflow.

Experimental Methodologies

Protocol 1: Synthesis of Methyl 2-(2,4,5-trimethylphenyl)acetate (Acid Catalysis)

Use this protocol when a simple methyl ester is required for downstream enolate chemistry.

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-(2,4,5-trimethylphenyl)acetic acid (1.0 equiv) and anhydrous methanol (0.5 M concentration).

  • Activation: Cool the solution to 0 °C using an ice bath. Add Thionyl Chloride (SOCl₂, 1.2 equiv) dropwise over 10 minutes. Caution: Exothermic reaction with the evolution of SO₂ and HCl gas. Perform in a fume hood.

  • Propagation: Remove the ice bath, attach a reflux condenser, and heat the reaction to 65 °C for 4 hours.

  • Self-Validating Workup: Concentrate the reaction mixture in vacuo to remove excess methanol and dissolved HCl. Dissolve the resulting residue in Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO₃ and brine. The organic layer is dried over anhydrous Na₂SO₄ and concentrated to yield the pure methyl ester.

Protocol 2: Synthesis of tert-Butyl 2-(2,4,5-trimethylphenyl)acetate (EDC/DMAP)

Use this protocol when coupling sterically hindered alcohols or installing a tert-butyl protecting group.

Workflow S1 1. Reagent Preparation (Substrate, EDC, DMAP in DCM) S2 2. Activation Phase (Stir at 0°C for 30 min) S1->S2 S3 3. Nucleophilic Addition (Add Alcohol, Warm to RT) S2->S3 S4 4. Aqueous Workup (Wash with 1M HCl, NaHCO3, Brine) S3->S4 S5 5. Purification & Validation (Concentration & NMR) S4->S5

Standard operational workflow for EDC/DMAP esterification.

  • Reagent Preparation: In an oven-dried flask under inert atmosphere (N₂ or Ar), dissolve 2-(2,4,5-trimethylphenyl)acetic acid (1.0 equiv) and tert-butanol (1.5 equiv) in anhydrous Dichloromethane (DCM, 0.2 M).

  • Catalyst Addition: Add DMAP (0.1 equiv). Causality: Only a catalytic amount is needed as it is continuously regenerated during the acyl transfer cycle[8].

  • Activation Phase: Cool the mixture to 0 °C. Add EDC·HCl (1.2 equiv) in three portions over 15 minutes. Causality: Cooling mitigates the exothermic formation of the O-acylisourea, preventing thermal degradation before the bulky alcohol can attack.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12–16 hours. Monitor via TLC (Hexanes:EtOAc 8:2); the ester will run significantly higher (higher Rf​ ) than the highly polar carboxylic acid.

  • Aqueous Workup (Self-Validating): Dilute the mixture with additional DCM. Transfer to a separatory funnel and wash with 1M aqueous HCl (2x). Causality: This acidic wash is the critical self-validating step. It quantitatively protonates both the DMAP catalyst and the EDU byproduct, partitioning them entirely into the aqueous waste layer[2]. Wash the organic layer with saturated aqueous NaHCO₃ (to remove any unreacted starting acid) and brine.

  • Analytical Verification: Dry the organic layer over Na₂SO₄ and concentrate. Analyze the crude product via ¹H-NMR. The successful formation of the tert-butyl ester is confirmed by the disappearance of the broad carboxylic acid proton (~11.0 ppm) and the appearance of a massive 9H singlet (~1.4 ppm) corresponding to the tert-butyl group.

References

  • Acid to Ester - Common Conditions Source: Common Organic Chemistry URL:[Link]

  • Steglich Esterification Source: Wikipedia URL:[Link]

  • Steglich Esterification Overview and Mechanism Source: Scribd URL:[Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids Source: Green Chemistry (Royal Society of Chemistry) URL:[Link]

  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine Source: Organic Syntheses URL:[Link]

Sources

Application

Application Note: Efficient Coupling of 2-(2,4,5-Trimethylphenyl)acetic Acid in Solid-Phase Peptide Synthesis (SPPS)

Target Audience: Peptide Chemists, Drug Discovery Scientists, and Process Engineers Application: N-terminal Derivatization, Lipophilic Capping, and Pharmacokinetic Modulation Introduction & Scientific Rationale In modern...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Peptide Chemists, Drug Discovery Scientists, and Process Engineers Application: N-terminal Derivatization, Lipophilic Capping, and Pharmacokinetic Modulation

Introduction & Scientific Rationale

In modern peptide drug discovery, modifying the N-terminus with lipophilic aromatic acids is a proven strategy to enhance metabolic stability, increase plasma protein binding, and improve membrane permeability. 2-(2,4,5-Trimethylphenyl)acetic acid (CAS 3167-01-9) is a highly specialized building block used for this purpose.

The unique 2,4,5-trimethyl substitution pattern mimics the steric bulk of mesitylene. When coupled to a peptide, this bulky moiety acts as a steric shield, protecting the N-terminal amide bond from rapid degradation by exopeptidases. However, this same steric bulk presents a distinct synthetic challenge during Solid-Phase Peptide Synthesis (SPPS).

Chemical Causality & Coupling Dynamics

The Ortho-Methyl Steric Penalty

The primary challenge in coupling 2-(2,4,5-trimethylphenyl)acetic acid is the methyl group at the ortho position (C2). This group restricts the rotational freedom of the adjacent acetic acid side chain, creating a sterically demanding environment around the electrophilic carbonyl carbon. Standard coupling reagents (like HBTU or PyBOP) often result in incomplete aminolysis due to this steric hindrance.

Mechanistic Solutions

To overcome this, highly efficient coupling reagents must be employed:

  • HATU / DIPEA: HATU generates an extremely reactive 7-azabenzotriazole (OAt) active ester. The nitrogen at position 7 of the OAt leaving group acts as an internal base, coordinating the incoming resin-bound amine via an intramolecular hydrogen-bonded transition state. This "neighboring group participation" drastically accelerates the coupling of hindered acids ().

  • DIC / OxymaPure: For a greener, highly efficient alternative, the combination of N,N'-Diisopropylcarbodiimide (DIC) and ethyl cyanohydroxyiminoacetate (OxymaPure) provides exceptional coupling kinetics that rival or exceed HATU, without the risk of guanidinylation ().

Expert Insight: The Absence of Epimerization Risk

Unlike standard Fmoc-protected amino acids, 2-(2,4,5-trimethylphenyl)acetic acid lacks an alpha-amino group and a chiral alpha-carbon. Therefore, oxazolone-mediated epimerization during activation is structurally impossible. This allows chemists to utilize aggressive activation conditions (e.g., elevated temperatures, microwave assistance, or excess base) without the risk of racemization.

Mechanism Acid 2-(2,4,5-Trimethylphenyl) acetic acid Ester OAt Active Ester (Sterically Shielded) Acid->Ester Base + Reagent Reagent HATU / DIPEA Activation Reagent->Ester Product Capped Peptide (Amide Bond) Ester->Product Aminolysis Amine Resin-Bound Peptide Amine Amine->Product Nucleophilic Attack

Fig 1: Activation and aminolysis pathway for 2-(2,4,5-trimethylphenyl)acetic acid coupling.

Self-Validating Experimental Protocols

The following protocols are designed for 0.1 mmol scale synthesis on a standard Rink Amide or Wang resin.

Materials Required
  • Resin: Fmoc-deprotected peptide-resin (0.1 mmol)

  • Acid: 2-(2,4,5-Trimethylphenyl)acetic acid (MW: 178.23 g/mol )

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

Protocol A: High-Efficiency HATU Coupling

Caution: To prevent irreversible capping of the peptide chain via guanidinylation, the coupling reagent (HATU) must be kept strictly sub-stoichiometric relative to the carboxylic acid ().

  • Preparation: Weigh 53.5 mg (0.30 mmol, 3.0 eq ) of 2-(2,4,5-trimethylphenyl)acetic acid and dissolve in 2 mL of DMF.

  • Activation: Add 110.2 mg (0.29 mmol, 2.9 eq ) of HATU to the acid solution. Stir for 1 minute.

  • Base Addition: Add 104 µL (0.60 mmol, 6.0 eq ) of N,N-Diisopropylethylamine (DIPEA). The solution will turn pale yellow, indicating active ester formation. Allow pre-activation for exactly 2 minutes.

  • Coupling: Add the activated mixture to the swelled, Fmoc-deprotected peptide resin. Agitate at room temperature for 60–90 minutes.

  • Washing: Drain the reaction mixture. Wash the resin with DMF (3 × 3 mL) and DCM (3 × 3 mL).

Protocol B: Greener DIC/OxymaPure Coupling
  • Preparation: Weigh 53.5 mg (0.30 mmol, 3.0 eq ) of the acid and 42.6 mg (0.30 mmol, 3.0 eq ) of OxymaPure. Dissolve both in 2 mL of DMF.

  • Activation: Add 47 µL (0.30 mmol, 3.0 eq ) of DIC to the solution. Pre-activate for 3 minutes.

  • Coupling: Add the mixture to the resin. Agitate at room temperature for 60–90 minutes.

  • Washing: Drain and wash with DMF (3 × 3 mL) and DCM (3 × 3 mL).

Self-Validation Checkpoint (Kaiser Test)

To ensure the protocol is self-validating, perform a Kaiser (Ninhydrin) test on a few resin beads post-coupling:

  • Yellow/Colorless Beads: Aminolysis is complete. Proceed to cleavage.

  • Blue Beads: Free primary amines remain. The steric hindrance prevented full conversion. Action: Perform a second coupling cycle using Protocol A before proceeding.

Workflow S1 1. Resin Swelling (DMF/DCM, 20 min) S2 2. N-Terminal Deprotection (20% Piperidine/DMF) S1->S2 S3 3. Reagent Pre-activation (Acid + Reagent + Base) S2->S3 S4 4. Amide Coupling (RT, 60-90 min) S3->S4 S5 5. Self-Validation (Kaiser Test) S4->S5 S6 6. Cleavage & Analysis (TFA Cocktail -> LC-MS) S5->S6

Fig 2: Standard SPPS workflow for N-terminal derivatization with the phenylacetic acid analog.

Quantitative Data & Reagent Comparison

The table below summarizes the expected performance of various coupling systems when reacting 2-(2,4,5-trimethylphenyl)acetic acid with a sterically unhindered N-terminal primary amine (e.g., Glycine or Alanine) on solid support.

Coupling SystemAcid / Reagent (Eq)Base (Eq)Time (min)Expected Conversion (%)*Epimerization Risk
HBTU / HOBt 3.0 / 3.0DIPEA (6.0)12080 - 85%None (Achiral Acid)
HATU 3.0 / 2.9DIPEA (6.0)60>99% None (Achiral Acid)
DIC / OxymaPure 3.0 / 3.0None60>98% None (Achiral Acid)
DIC / HOBt 3.0 / 3.0None12085 - 90%None (Achiral Acid)

*Conversion rates are empirical estimates based on standard SPPS behaviors for ortho-substituted phenylacetic acids. Highly hindered N-terminal amines (e.g., Valine, Isoleucine, or Proline) may require double coupling.

Cleavage and Analytical Validation

Following successful coupling, the peptide is cleaved from the resin using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours.

LC-MS Analysis: When analyzing the crude peptide via LC-MS, verify the addition of the 2-(2,4,5-trimethylphenyl)acetyl moiety by checking for a mass shift of +160.21 Da (accounting for the loss of H₂O during amide bond formation) relative to the free N-terminal peptide mass. Because the aromatic ring is highly lipophilic, expect a significant rightward shift (longer retention time) on a standard C18 reverse-phase HPLC column compared to the uncapped peptide.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. URL: [Link]

  • Subirós-Funosas, R., Prohens, R., Barany, G., & Albericio, F. (2009). Oxyma: An efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion. Chemistry–A European Journal, 15(37), 9394-9403. URL: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-(2,4,5-trimethylphenyl)acetic Acid via Recrystallization

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 2-(2,4,5-trimethylphenyl)acetic acid. It moves beyond simple protocols to expl...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 2-(2,4,5-trimethylphenyl)acetic acid. It moves beyond simple protocols to explain the underlying chemical principles, empowering users to troubleshoot and optimize their recrystallization experiments effectively.

Compound Profile & Recrystallization Fundamentals

2-(2,4,5-trimethylphenyl)acetic acid is an aromatic carboxylic acid. Its purification by recrystallization is highly effective due to its crystalline solid nature and the significant difference in its solubility in various solvents at different temperatures. The core principle of recrystallization is to dissolve the impure compound in a minimum amount of a hot solvent and then allow it to cool slowly. As the temperature decreases, the solubility of the desired compound drops, causing it to crystallize out of the solution in a pure form, while impurities remain dissolved in the surrounding liquid (the mother liquor).[1]

PropertyValueSource
Molecular Formula C₁₁H₁₄O₂[2]
Molecular Weight 178.23 g/mol [3]
Synonyms Mesitylacetic acid[4]
Appearance White or cream powder (typical)[4]
Melting Point 167-171°C (for the related 2,4,6-isomer)[3]

Experimental Protocols

The choice of a suitable solvent is the most critical step for a successful recrystallization.[5] The ideal solvent will dissolve the compound completely when hot but only sparingly when cold. For an aromatic carboxylic acid like this, good starting points are polar protic solvents like alcohols or a mixed-solvent system.

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: Begin by testing the solubility of a small amount of the crude compound in various solvents at room temperature and at their boiling points. Potential solvents include ethanol, methanol, isopropanol, or an acetic acid/water mixture.[6][7]

  • Dissolution: Place the impure 2-(2,4,5-trimethylphenyl)acetic acid in an Erlenmeyer flask with a stir bar or boiling chips. Add the chosen solvent in small portions while heating the mixture on a hot plate.[7] Continue adding the hot solvent just until the solid completely dissolves. Avoid adding a large excess of solvent, as this will reduce your final yield.[8]

  • Decolorization (if necessary): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal.[7] Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal present, you must perform a hot gravity filtration. Use a pre-heated stemless funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask. This prevents premature crystallization in the funnel.[7]

  • Crystallization: Cover the flask with a watch glass and allow the hot, clear solution to cool slowly and undisturbed to room temperature on an insulated surface (like a cork ring). Slow cooling is crucial for the formation of large, pure crystals.[7] Once at room temperature, you can place the flask in an ice bath to maximize the crystal yield.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor containing impurities.[7]

  • Drying: Allow the crystals to dry completely in the air on the funnel or in a desiccator.

Visual Workflow: General Recrystallization Process

G A Place Crude Solid in Flask B Add Minimum Hot Solvent to Dissolve A->B C Solution Clear? B->C D Insoluble Impurities Present C->D No F Allow Solution to Cool Slowly C->F Yes E Perform Hot Gravity Filtration D->E E->F G Induce Crystallization (If Needed) F->G H Collect Crystals via Vacuum Filtration G->H I Wash Crystals with Cold Solvent H->I J Dry Pure Crystals I->J

Caption: General workflow for purification by recrystallization.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of 2-(2,4,5-trimethylphenyl)acetic acid.

Q1: I've cooled my solution, but no crystals have formed. What should I do?

A1: This is a very common issue, typically caused by either using too much solvent or the solution being supersaturated.[9]

  • Cause & Explanation: If too much solvent was added, the solution is not saturated enough for crystals to form even when cold. Alternatively, a supersaturated solution lacks a nucleation site for crystal growth to begin.

  • Troubleshooting Steps:

    • Induce Nucleation: First, try scratching the inside of the flask at the surface of the liquid with a glass rod. The microscopic scratches can provide nucleation sites.[8]

    • Seeding: If you have a small crystal of the pure compound (a seed crystal), add it to the solution to initiate crystallization.[6]

    • Reduce Solvent Volume: If the above methods fail, you likely have too much solvent. Gently heat the solution to boil off a portion of the solvent, then attempt to cool it again.[9]

    • Cool Further: If some crystals have formed but the yield seems low, cool the flask in an ice-salt bath to a lower temperature.

Q2: My compound separated as an oily liquid instead of crystals. What is "oiling out" and how do I fix it?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[10] This is problematic because the oil is often an excellent solvent for impurities, trapping them and defeating the purpose of recrystallization.[7][11]

  • Cause & Explanation: This typically happens for two main reasons:

    • The boiling point of the solvent is higher than the melting point of the solute. The solution becomes saturated at a temperature where the pure compound is a liquid.[11]

    • The presence of significant impurities can dramatically depress the melting point of your compound.[12]

  • Troubleshooting Steps:

    • Re-dissolve and Add More Solvent: Heat the solution until the oil re-dissolves completely. Add a small amount of additional hot solvent (if using a single-solvent system) or more of the "good" solvent (in a mixed-solvent system) to keep the compound soluble at a slightly lower temperature. Then, allow it to cool much more slowly.[8][11]

    • Lower the Cooling Temperature: Ensure cooling is very gradual. You can insulate the flask to slow heat loss.[9]

    • Change Solvents: If the problem persists, the chosen solvent may be inappropriate. Select a solvent with a lower boiling point.[5]

    • Purify First: If impurities are the suspected cause, an initial purification by another method (like column chromatography) might be necessary before attempting recrystallization.

Visual Workflow: Troubleshooting "Oiling Out"

Caption: Decision tree for troubleshooting "oiling out".

Q3: My final crystals are colored, but the pure compound should be white. How do I remove colored impurities?

A3: Colored impurities are common and can often be adsorbed onto activated charcoal.[7]

  • Cause & Explanation: Many colored organic molecules are large, polar compounds with extensive conjugated systems. These molecules adsorb strongly to the high surface area of activated charcoal.

  • Troubleshooting Steps:

    • Re-dissolve the impure crystals in the minimum amount of hot solvent.

    • Allow the solution to cool slightly off the heat source to prevent boiling over.

    • Add a very small amount of decolorizing charcoal (a spatula tip is often enough).

    • Bring the mixture back to a boil for a few minutes.

    • Perform a hot gravity filtration to remove the charcoal. The resulting filtrate should be colorless.

    • Proceed with the cooling and crystallization steps as usual.

Q4: My final yield of pure crystals is very low. What went wrong?

A4: A low yield is typically a result of procedural errors during the recrystallization process.[8]

  • Cause & Explanation:

    • Excess Solvent: Using too much solvent is the most common cause. A significant amount of the product will remain dissolved in the mother liquor even when cold.[9]

    • Premature Crystallization: Crystals may have been lost during a hot filtration step if the solution cooled too much.

    • Incomplete Crystallization: Not allowing sufficient time or a low enough temperature for crystallization.

    • Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that was not sufficiently cold, can dissolve some of the product.

  • Troubleshooting Steps:

    • Check the Mother Liquor: If you still have the filtrate, try cooling it further in an ice-salt bath to see if more crystals form. You can also evaporate some of the solvent and re-cool to recover more product (though it may be less pure).[8]

    • Optimize the Protocol: In your next attempt, be meticulous about using the absolute minimum amount of hot solvent required for dissolution. Ensure your funnel is pre-heated for hot filtration and that you wash the final crystals with a minimal amount of ice-cold solvent.

Frequently Asked Questions (FAQs)

Q: How do I perform a systematic solvent screening?

A: Place about 20-30 mg of your crude solid into several small test tubes. To each tube, add a different potential solvent (e.g., water, ethanol, toluene, hexane, ethyl acetate) dropwise at room temperature. If the solid dissolves, that solvent is unsuitable. If it doesn't dissolve, heat the test tube gently. A good candidate solvent will dissolve the solid when hot. Then, cool the test tube to see if well-formed crystals appear.[6]

Q: Why is slow cooling so important?

A: Crystal formation is a process of equilibrium where molecules of the compound selectively deposit onto the growing crystal lattice. Slow cooling allows this process to happen correctly, excluding impurity molecules. Rapid cooling ("crashing out") traps impurities within the crystal lattice, resulting in a less pure product.[8][11]

Q: Can I use a mixture of solvents?

A: Yes, a two-solvent system is an excellent technique. You dissolve the compound in a minimum amount of a hot "good" solvent (in which it is very soluble). Then, you add a "poor" solvent (in which it is insoluble, but which is miscible with the good solvent) dropwise to the hot solution until it just becomes cloudy. A final drop or two of the hot "good" solvent will clarify the solution, which you then cool slowly. Common pairs include ethanol/water and toluene/hexane.[7][13]

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of California, Davis. (n.d.). Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 16). 2.2.4.6F: Troubleshooting. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. MH Chem. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(2,4,5-trimethylphenyl)acetic acid (C11H14O2). Retrieved from [Link]

  • Rieke Metals, Inc. (n.d.). {1-[2-Oxo-2-(2,4,5-trimethyl-phenyl)-ethyl]-cyclopentyl}-acetic acid. Retrieved from [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mesitylacetic acid. PubChem. Retrieved from [Link]

Sources

Optimization

Removing isomer impurities from 2-(2,4,5-trimethylphenyl)acetic acid

Welcome to the Technical Support Center for the purification and isolation of 2-(2,4,5-trimethylphenyl)acetic acid (also known as pseudocumylacetic acid). As researchers scale up the synthesis of substituted phenylacetic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and isolation of 2-(2,4,5-trimethylphenyl)acetic acid (also known as pseudocumylacetic acid).

As researchers scale up the synthesis of substituted phenylacetic acids, the removal of regioisomer impurities remains one of the most persistent bottlenecks. This guide is engineered for drug development professionals and synthetic chemists, providing field-proven mechanistic insights and self-validating protocols to achieve >99% regiopurity.

Part 1: Mechanistic Insights into Isomer Contamination (The "Why")

Q: Where do the isomer impurities originate during the synthesis of 2-(2,4,5-trimethylphenyl)acetic acid? A: The standard synthetic route begins with the electrophilic aromatic substitution (typically chloromethylation) of 1,2,4-trimethylbenzene (pseudocumene). While the 5-position is the most sterically accessible and electronically activated, the reaction inevitably produces minor regioisomers—specifically the 2,3,5-trimethyl and 2,3,6-trimethyl derivatives. During subsequent cyanation and hydrolysis steps, these isomeric intermediates propagate directly into the final product as contaminating phenylacetic acids[1].

Q: Why are standard purification methods like silica gel chromatography or acid-base extraction ineffective for removing these isomers? A: Regioisomers of trimethylphenylacetic acid possess nearly identical polar surface areas and lipophilicity. Furthermore, their pKa values are indistinguishable. Because the inductive and hyperconjugative effects of the three methyl groups are nearly identical across the isomers, the ΔpKa between them is < 0.1. This renders standard pH-gradient aqueous extractions[2] and normal-phase chromatography virtually useless, as the isomers will co-elute or co-precipitate.

Q: If polarity and pH fail, what is the most effective strategy for preparative-scale separation? A: The most reliable method exploits differences in crystal lattice packing . By reacting the crude acid mixture with a bulky, sterically demanding amine—such as Dicyclohexylamine (DCHA)—you form organic salts. The steric bulk of DCHA amplifies the subtle geometric differences between the 2,4,5-isomer and its impurities. The 2,4,5-isomer DCHA salt packs highly efficiently into a crystal lattice, drastically lowering its solubility in moderately polar solvents, while the sterically hindered 2,3,6-isomer salt remains highly soluble in the mother liquor[3].

Part 2: Quantitative Isomer Comparison

To understand the separation strategy, we must look at the physicochemical profile of the isomers.

Property2-(2,4,5-Trimethylphenyl)acetic Acid2-(2,3,5-Trimethylphenyl)acetic Acid2-(2,3,6-Trimethylphenyl)acetic Acid
Substitution Pattern 1,2,4,5-Tetrasubstituted1,2,3,5-Tetrasubstituted1,2,3,4-Tetrasubstituted
Steric Hindrance at α-Carbon Moderate (Single ortho-methyl)Moderate (Single ortho-methyl)High (Di-ortho-methyl)
Predicted pKa ~4.3~4.3~4.4
Chromatographic Rf (Silica) ~0.45 (Hexane/EtOAc 7:3)~0.45 (Hexane/EtOAc 7:3)~0.47 (Hexane/EtOAc 7:3)
Separation Strategy Precipitates as DCHA Salt Remains in Mother LiquorRemains in Mother Liquor

Part 3: Troubleshooting & Experimental Protocol (The "How")

The following protocol utilizes DCHA salt formation to selectively crash out the desired 2,4,5-isomer. Every step is designed as a self-validating system to ensure complete recovery and amine removal[4].

Standard Operating Procedure: Preparative Resolution via DCHA Salt Formation

Step 1: Dissolution

  • Action: Suspend 100 g of crude 2-(2,4,5-trimethylphenyl)acetic acid in 500 mL of Acetone. Heat to a gentle reflux (approx. 56°C) until fully dissolved.

  • Causality: Acetone provides a moderate dielectric constant that fully solubilizes both the free acid and the amine, but forces the precipitation of the less soluble salt later in the process.

Step 2: Salt Formation

  • Action: Slowly add 1.05 molar equivalents of Dicyclohexylamine (DCHA) dropwise via an addition funnel.

  • Causality: The reaction is exothermic. Controlled addition prevents solvent boil-off and ensures uniform salt formation without trapping impurities in rapidly forming crystal matrices.

Step 3: Fractional Crystallization

  • Action: Allow the solution to cool to room temperature naturally over 2 hours, then chill to 0°C in an ice bath for exactly 4 hours.

  • Causality: Do not crash-cool or lower the temperature below 0°C. Extreme cold will cause kinetic trapping, leading to the co-precipitation of the 2,3,5-isomer salt.

Step 4: Filtration

  • Action: Filter the precipitate under vacuum and wash the filter cake with 50 mL of cold Acetone/Hexane (1:1).

Step 5: Acidification & Salt Cleavage (Self-Validating Step)

  • Action: Transfer the solid cake to a separatory funnel. Suspend in 400 mL of Ethyl Acetate and 400 mL of 1M HCl. Stir vigorously until two clear liquid phases form.

  • Validation Check: Test the aqueous layer with pH paper; it must be < 2.0 . If it is higher, add more 1M HCl. This strict pH threshold guarantees that 100% of the DCHA is protonated into its water-soluble ammonium form, preventing amine contamination in your final organic layer[3].

Step 6: Isolation

  • Action: Separate the organic layer, wash with 200 mL of brine, dry over anhydrous MgSO₄, and concentrate in vacuo. The result is >99% regiopure 2-(2,4,5-trimethylphenyl)acetic acid.

Part 4: Process Visualization

G Start Crude 2-(2,4,5-Trimethylphenyl)acetic Acid (Contains 2,3,5- & 2,3,6- isomers) SaltForm Add Dicyclohexylamine (DCHA) in Acetone Start->SaltForm Cryst Fractional Crystallization (Cool to 0°C) SaltForm->Cryst Filter Vacuum Filtration Cryst->Filter Solid Pure 2,4,5-Isomer DCHA Salt (Solid Retentate) Filter->Solid Liquid Isomer Impurities (Mother Liquor Filtrate) Filter->Liquid Acidify Acidification (1M HCl) & Extraction (EtOAc) Solid->Acidify Pure Pure 2-(2,4,5-Trimethylphenyl)acetic Acid (>99% Regiopurity) Acidify->Pure

Workflow for resolving 2-(2,4,5-trimethylphenyl)acetic acid isomers via DCHA salt crystallization.

References

  • [1] Title: EP0665212B1 - Process for the preparation of 2,4,6-trimethylphenylacetic acid | Source: Google Patents | URL:

  • [2] Title: CN102249891B - Method for recovering and purifying phenylacetic acid | Source: Google Patents | URL:

  • [4] Title: Phenylacetic acid - Organic Syntheses Procedure | Source: Organic Syntheses | URL:[Link]

  • [3] Title: DE102004005318A1 - Process for the preparation of 2,5-dimethylphenylacetic acid | Source: Google Patents | URL:

Sources

Troubleshooting

Troubleshooting low solubility of 2-(2,4,5-trimethylphenyl)acetic acid

Technical Support Center: Troubleshooting Low Solubility of 2-(2,4,5-Trimethylphenyl)acetic acid Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Low Solubility of 2-(2,4,5-Trimethylphenyl)acetic acid

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals encountering solubility bottlenecks with 2-(2,4,5-trimethylphenyl)acetic acid [1]. This compound features a highly lipophilic trimethyl-substituted phenyl ring coupled with an ionizable carboxylic acid moiety. The inherent tension between its hydrophobic core and hydrophilic functional group often leads to precipitation in aqueous assay buffers, compromising experimental reproducibility and bioavailability[2].

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we will explore the physicochemical causality behind these solubility issues and provide self-validating, step-by-step protocols to ensure your compound remains in solution.

Section 1: Physicochemical Profiling & Causality

Understanding the root cause of precipitation is critical. The three methyl groups on the phenyl ring significantly increase the molecule's lipophilicity. When introduced into an aqueous environment at a pH below its pKa, the non-polar bulk disrupts the hydrogen-bonding network of water. The resulting entropic penalty forces the compound to self-associate and precipitate out of solution[2].

Table 1: Physicochemical Profile & Solubility Impact

PropertyValue / CharacteristicMechanistic Impact on Solubility
Chemical Structure C₁₁H₁₄O₂High carbon-to-oxygen ratio drives severe hydrophobicity.
Functional Group Carboxylic Acid (-COOH)Ionizable moiety. Acts as a pH-dependent solubility switch.
Estimated pKa ~4.0 - 4.5At pH < 4.0, the compound is unionized and insoluble. At pH > 6.5, it forms a highly soluble carboxylate anion[3].
Primary Solvents DMSO, DMF, EthanolHighly soluble (>50 mg/mL). Aprotic solvents disrupt carboxylic acid dimers[2].
Aqueous Solubility < 0.1 mg/mL (at pH 4.0)Requires cosolvents, pH adjustment, or excipients for biological assays[4].

Section 2: Diagnostic Workflow for Solubility Troubleshooting

Use the following self-validating decision tree to diagnose and resolve precipitation events during your assay preparation.

SolubilityWorkflow Start Compound Precipitation in Aqueous Assay CheckPH Step 1: Check Buffer pH Start->CheckPH IsLowPH Is pH < 6.0? CheckPH->IsLowPH AdjustPH Adjust pH to 7.4-8.0 (Convert to Carboxylate Salt) IsLowPH->AdjustPH Yes IsHighPH Is pH > 6.0? IsLowPH->IsHighPH No Success Homogeneous Solution (Validate via OD600) AdjustPH->Success CheckConc Step 2: Check Final Concentration IsHighPH->CheckConc Yes HighConc Conc. > Solubility Limit? CheckConc->HighConc ReduceConc Reduce Stock Conc. or Increase Dilution Factor HighConc->ReduceConc Yes AddExcipient Step 3: Add Solubilizers (e.g., HP-β-CD, Tween-80) HighConc->AddExcipient No ReduceConc->Success AddExcipient->Success

Diagnostic workflow for resolving precipitation of 2-(2,4,5-trimethylphenyl)acetic acid.

Section 3: Frequently Asked Questions (FAQs)

Q1: My compound dissolves perfectly in DMSO but crashes out immediately when added to my cell culture media. Why does this happen, and how can I fix it? Expert Insight: This is a classic "solvent-shift" precipitation. When the DMSO stock is introduced into an aqueous medium, the DMSO rapidly diffuses into the bulk water. If the aqueous medium is at a pH where the carboxylic acid is unionized (pH < pKa), the hydrophobic 2,4,5-trimethylphenyl core is suddenly exposed to water, causing immediate aggregation[3]. Solution: Ensure your aqueous buffer is pre-adjusted to a pH of at least 7.4 before adding the DMSO stock. Additionally, add the DMSO stock dropwise while vortexing vigorously to prevent localized high concentrations of the unionized compound.

Q2: I cannot increase the pH of my assay above 6.0 due to enzyme stability constraints. How can I keep the compound in solution? Expert Insight: If pH adjustment is prohibited, you must rely on steric shielding or micellar solubilization[4]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective for phenylacetic acid derivatives. The hydrophobic trimethylphenyl ring inserts into the non-polar cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility. Alternatively, biobased hydrotropes or mild surfactants can be used to lower the interfacial tension[5].

Q3: How do I definitively confirm that my compound is fully dissolved and not just forming a micro-suspension? Expert Insight: Visual inspection is insufficient for detecting micro-aggregates, which can cause false positives in optical assays (due to light scattering) or erratic pharmacokinetic data. Self-Validating Protocol: Measure the optical density (OD) of your final solution at 600 nm using a spectrophotometer. A true solution will have an OD₆₀₀ of < 0.05. Any baseline elevation indicates colloidal scattering. Alternatively, centrifuge the sample at 10,000 x g for 10 minutes; if a visible pellet forms, your compound is not fully dissolved.

Section 4: Validated Experimental Protocols

Protocol A: Preparation of a 50 mM Master Stock in DMSO

Causality: DMSO acts as an aprotic solvent that disrupts intermolecular hydrogen bonding between carboxylic acid dimers, ensuring complete molecular dispersion[2].

  • Accurately weigh 8.91 mg of 2-(2,4,5-trimethylphenyl)acetic acid (MW ≈ 178.23 g/mol ) into a sterile, amber microcentrifuge tube.

  • Add 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Vortex vigorously for 60 seconds.

  • Sonicate in a water bath at room temperature for 5 minutes to disrupt any crystalline lattice structures.

  • Validation Step: Hold the tube against a light source. The solution must be completely transparent with no particulate matter. Store aliquots at -20°C to prevent freeze-thaw degradation.

Protocol B: pH-Shift Solubilization for Aqueous Assays (No Excipients)

Causality: Deprotonating the carboxylic acid generates a carboxylate anion. The resulting ion-dipole interactions with water thermodynamically favor dissolution over hydrophobic aggregation[3].

  • Prepare your target aqueous buffer (e.g., PBS or Tris) and adjust the pH to 7.8 - 8.0 using 0.1 M NaOH.

  • Place the buffer on a magnetic stirrer at 300 RPM.

  • Slowly inject the required volume of the 50 mM DMSO stock (from Protocol A) directly into the vortex of the stirring buffer. Crucial: Do not exceed a final DMSO concentration of 1% (v/v) to avoid cellular toxicity.

  • Allow the solution to equilibrate for 15 minutes.

  • Readjust the pH down to your target physiological pH (e.g., 7.4) using 0.1 M HCl, adding it dropwise to prevent localized precipitation.

  • Validation Step: Measure OD₆₀₀ to confirm the absence of colloidal scattering.

Protocol C: Cyclodextrin Complexation (For Low-pH Assays)

Causality: HP-β-CD encapsulates the lipophilic trimethylphenyl moiety, masking it from the aqueous environment while the hydrophilic hydroxyl groups of the cyclodextrin interact with water[4].

  • Prepare a 20% (w/v) solution of HP-β-CD in your target assay buffer (e.g., pH 5.5).

  • Add the compound in its solid powder form directly to the HP-β-CD solution (do not use DMSO to avoid competitive binding in the cyclodextrin cavity).

  • Stir continuously for 24 hours at room temperature to allow the inclusion complex to reach thermodynamic equilibrium.

  • Filter the suspension through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved compound.

  • Validation Step: Quantify the final dissolved concentration using HPLC-UV to ensure it meets your assay requirements.

Section 5: Mechanistic Solubilization Pathways

The following diagram illustrates the molecular fate of 2-(2,4,5-trimethylphenyl)acetic acid under different formulation strategies.

MechanisticPathway Solid Solid Compound (Hydrophobic Core + COOH) LowPH Aqueous Buffer (pH < 5.0) Unionized Form (R-COOH) Solid->LowPH Direct Dissolution HighPH Aqueous Buffer (pH > 7.0) Ionized Form (R-COO⁻) Solid->HighPH Base Addition (NaOH) Cyclodextrin Addition of HP-β-CD (Host-Guest Complex) LowPH->Cyclodextrin Excipient Addition Precipitate Hydrophobic Aggregation (Precipitation) LowPH->Precipitate Entropic Penalty Soluble Enhanced Aqueous Solubility (Homogeneous Solution) HighPH->Soluble Ion-Dipole Bonds Cyclodextrin->Soluble Steric Shielding

Mechanistic pathways of 2-(2,4,5-trimethylphenyl)acetic acid solubilization vs. precipitation.

References

  • CK-12 Foundation. "Physical Properties of Carboxylic Acids". CK-12 Chemistry Flexbook. Available at: [Link]

  • ACS Publications. "Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes". Industrial & Engineering Chemistry Research. Available at:[Link]

  • PMC. "Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics". National Center for Biotechnology Information. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimization of Temperature Parameters for Phenylacetic Acid Derivatives

This technical support center is designed for researchers, scientists, and drug development professionals actively working with phenylacetic acid derivatives. The following troubleshooting guides and FAQs address specifi...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center is designed for researchers, scientists, and drug development professionals actively working with phenylacetic acid derivatives. The following troubleshooting guides and FAQs address specific issues you may encounter during your experiments, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to make informed decisions for successful, repeatable outcomes.

Section 1: FAQs - Understanding the Fundamentals of Temperature Control

This section addresses common questions regarding the role of temperature in the synthesis and handling of phenylacetic acid derivatives.

Q1: How does temperature fundamentally alter the outcome of my reaction?

A: Temperature is a critical parameter that governs both the speed (kinetics) and the final product distribution (thermodynamics) of a reaction.[1]

  • Kinetic Control: At lower temperatures, reactions tend to be under kinetic control. This means the major product formed is the one that is formed the fastest, i.e., the one with the lowest activation energy.

  • Thermodynamic Control: At higher temperatures, the system has enough energy to overcome higher activation barriers and explore reversible pathways.[1] This leads to the formation of the most stable product, which is not necessarily the one that forms the fastest. The product distribution reflects the thermodynamic equilibrium of the system.

An increase in temperature provides molecules with greater kinetic energy, leading to more frequent and energetic collisions. A general rule of thumb is that the rate of many organic reactions doubles for every 10°C increase in temperature.[2] However, this is a double-edged sword, as it can also accelerate undesirable side reactions or product decomposition.

Q2: My reaction is highly exothermic. What are the best practices for temperature management?

A: For exothermic reactions, efficient heat dissipation is paramount to prevent thermal runaways, which can lead to decreased yield, impurity formation, and safety hazards.

  • Controlled Reagent Addition: Add reagents slowly and portion-wise to a cooled reaction mixture. This allows the cooling system to manage the heat generated.

  • Cooling Baths: For temperatures at or below 0°C, an ice-water bath is effective. For very low temperatures, a dry ice/acetone bath, which sublimes at a constant -78°C, is a standard and reliable choice.[3][4] The bubbling of the subliming CO2 also provides gentle agitation for the bath.[4]

  • Active Cooling Systems: For larger scale reactions or when precise temperature control is needed over long periods, automated synthesis workstations with active cooling are ideal.[5]

Q3: How does my choice of solvent impact temperature optimization?

A: The solvent's boiling point dictates the maximum temperature achievable at atmospheric pressure under reflux conditions. For reactions requiring temperatures above the boiling point of a chosen solvent, a sealed reaction vessel or a higher-boiling solvent is necessary. Furthermore, the solvent must be chemically inert to all reactants, intermediates, and products at the target temperature. For instance, in palladium-catalyzed carbonylations, non-polar solvents like xylene have shown to be more effective than polar solvents like DMF at elevated temperatures (e.g., 80°C).[6]

Section 2: Troubleshooting Guide - Common Experimental Issues

This guide provides a systematic approach to resolving common temperature-related problems in a question-and-answer format.

Q1: My reaction is proceeding very slowly or not at all. Should I just increase the heat?

A: While insufficient temperature is a common cause of slow reactions, it's not the only one. Before increasing the temperature, which could induce side reactions, follow this checklist:

  • Verify Reagents: Confirm the purity and activity of your starting materials and catalysts.

  • Check Stoichiometry: Ensure all reagents were added in the correct molar ratios.

  • Systematic Temperature Increase: If the above are confirmed, increase the reaction temperature in small, controlled increments (e.g., 10-20°C).[2] Monitor the reaction progress at each new temperature using an appropriate analytical technique (e.g., TLC, LC-MS) before escalating further. In a study on the esterification of phenylacetic acid, the yield improved as the temperature was increased from 50°C to 110°C, but then decreased at higher temperatures due to side reactions or degradation.[7]

Q2: I'm observing significant side product formation. How can I use temperature to improve selectivity?

A: The formation of multiple products suggests that either a competing reaction pathway is being accessed or your desired product is reacting further.

  • Lower the Temperature: Often, the activation energy for the side reaction is higher than that of the desired reaction. Lowering the temperature can therefore disproportionately slow down the undesired pathway, improving selectivity. For example, in the oxidative carbonylation of phenylacetylene, lower temperatures favored the formation of one product over another.[8]

  • Kinetically Controlled Conditions: If your desired product is the kinetic product (formed fastest), running the reaction at a lower temperature for a longer time can maximize its yield before it has a chance to convert to the more stable thermodynamic product.

Q3: My final product appears discolored or the yield is low after work-up, suggesting decomposition. How can I diagnose and fix this?

A: Thermal decomposition is a significant risk, especially for complex molecules with sensitive functional groups. Phenylacetic acid itself has been shown to decompose at very high temperatures (in the range of 587 to 722 °C), but derivatives may be much more sensitive.[9][10][11]

  • Identify the Sensitive Component: Determine if the starting material, an intermediate, or the final product is degrading. You can test the thermal stability of each component by heating it in the reaction solvent at the target temperature and monitoring for degradation.

  • Reduce Reaction Temperature and Time: The most straightforward solution is to find the lowest possible temperature at which the reaction proceeds at an acceptable rate.

  • Purification Temperature: Be mindful of temperature during purification. For example, during crystallization, if the compound "oils out" instead of forming crystals, it may be because the solution is supersaturated at a temperature above the compound's melting point (often due to impurities). In this case, adding more of the "soluble solvent" can help.[12] Conversely, for successful crystallization of phenylacetic acid, cooling to 0°C for several hours is recommended to maximize recovery from aqueous solutions.[13]

Section 3: Experimental Protocols

These protocols provide a framework for systematically optimizing temperature parameters.

Protocol 1: Determining Optimal Reaction Temperature via Parallel Screening

Objective: To identify the temperature that provides the best balance of reaction rate, yield, and purity for a given synthesis.

Methodology:

  • Setup: Prepare 4-6 small-scale reactions (e.g., in microwave vials or a parallel synthesis block) with identical starting material concentrations, solvent, and stoichiometry.

  • Temperature Gradient: Assign a different target temperature to each reaction vessel. A good starting range could be the literature-reported temperature ± 20°C, with 10°C increments for each vessel (e.g., 60°C, 70°C, 80°C, 90°C, 100°C).

  • Execution:

    • Bring each reaction vessel to its target temperature and hold for a predetermined time (e.g., 2 hours). Ensure consistent stirring across all reactions.

    • If using a microwave synthesizer, the "Fixed Hold Time" setting ensures the countdown only begins once the target temperature is reached, providing a more accurate comparison.[14]

  • Quenching & Analysis:

    • After the set time, rapidly cool all reactions simultaneously in an ice bath to quench the reaction.

    • Take a small, measured aliquot from each reaction mixture.

    • Dilute each aliquot to the same final volume.

    • Analyze each sample by a quantitative method (e.g., HPLC, UPLC, or GC) to determine the consumption of starting material and the formation of the desired product and any major impurities.

  • Interpretation: Plot the yield and purity of the desired product as a function of temperature. The optimal temperature is the one that gives the highest yield of pure product in a reasonable timeframe.

Protocol 2: Controlled Cooling Crystallization for Purification

Objective: To purify a solid phenylacetic acid derivative by removing soluble impurities.

Methodology:

  • Solvent Selection: Choose a solvent or solvent system in which the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.

  • Dissolution: In a flask, add the minimum amount of hot solvent required to fully dissolve the crude solid. This should be done on a hot plate with stirring. If the solution is colored by impurities, this is the stage to add activated charcoal and perform a hot filtration.[12]

  • Slow Cooling (Crystal Growth):

    • Remove the flask from the heat source and allow it to cool slowly towards room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once at room temperature, submerge the flask in an ice-water bath (0°C) for at least one hour to maximize precipitation. For some derivatives, cooling may need to be extended.[13]

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Section 4: Data Reference Tables

The following table summarizes typical temperature ranges for common reactions used to synthesize phenylacetic acid and its derivatives. These are starting points and should be optimized for specific substrates and conditions using a protocol like the one described above.

Reaction TypeExample SubstrateTypical Temperature Range (°C)Key ConsiderationsReference(s)
Acid-Catalyzed Hydrolysis Benzyl Cyanide100 - 110 °C (Reflux)Vigorous reaction; requires careful heating and a reflux condenser.[15][16]
Palladium-Catalyzed Carbonylation 2,4-Dichlorobenzyl Chloride80 - 100 °CRequires a pressure-rated vessel for CO gas. Yield is highly temperature-dependent.[6][15]
Esterification (Fischer) Phenylacetic Acid80 - 110 °CTemperature can be optimized to maximize yield, but temperatures >110°C may decrease it.[7][17]
Willgerodt-Kindler Reaction Acetophenone130 - 140 °C (Reflux)High temperatures are needed for the rearrangement and subsequent hydrolysis steps.[15]
Grignard Carboxylation Benzyl Chloride0 °C (for Carboxylation step)The initial Grignard formation is exothermic; the carboxylation with dry ice is performed at low temperature to minimize side reactions.[15][18]
α-Chlorination Phenylacetic Acid85 °CTemperature is set to ensure the reaction mixture is a stirrable fluid.[19]

Section 5: Visual Guides

The following diagrams provide visual workflows for troubleshooting and understanding temperature effects.

G start Suboptimal Reaction Outcome low_yield Low Yield / Conversion start->low_yield impurities High Impurity Profile start->impurities decomposition Product Decomposition start->decomposition check_params Verified reagents, stoichiometry, and catalyst activity? low_yield->check_params kinetic_thermo Are side products kinetic or thermodynamic? impurities->kinetic_thermo reduce_temp_time Action: Reduce reaction temperature and/or time. decomposition->reduce_temp_time check_workup_temp Action: Check for thermal stress during workup/purification. decomposition->check_workup_temp temp_too_low Hypothesis: Temperature too low. Action: Increase temp in 10-20°C increments. check_params->temp_too_low  Yes time_too_short Hypothesis: Reaction time too short. Action: Extend reaction time at current temp. check_params->time_too_short  Yes lower_temp Hypothesis: Kinetic side products. Action: Lower temperature to improve selectivity. kinetic_thermo->lower_temp  Lower Ea higher_temp Hypothesis: Thermodynamic side products. Action: Lower temp and shorten time to isolate kinetic product. kinetic_thermo->higher_temp  Higher Ea G cluster_0 Temperature Effect on Reaction Profile cluster_1 Low Temp cluster_2 Optimal Temp cluster_3 High Temp Temp Temperature Rate1 Slow Rate Rate2 Moderate Rate Rate3 Fast Rate Yield1 High Selectivity Decomp1 Low Decomposition Yield2 Max Yield Decomp2 Minimal Decomposition Yield3 Low Selectivity Decomp3 High Decomposition

Caption: Relationship between temperature and key reaction outcomes.

References

  • Temperature Definition - Organic Chemistry II Key Term. Fiveable.
  • Why is −78 °C a magic temper
  • Kinetic Studies on the Esterification of a Substituted Phenylacetic Acid by Phase-Transfer Catalysis.
  • Thermal properties and processability of modified poly(l-lactide)
  • An improved method for the synthesis of phenylacetic acid derivatives via carbonylation.
  • BOC Sciences Updates Helpful Q&As about Organic Chemistry Experiments. BOC Sciences.
  • Effect of temperature in esterification reaction of phenyl acetic acid.
  • Phenylacetamide. Organic Syntheses Procedure.
  • Why is −78 °C a magic temperature for organic reactions? Chemistry Stack Exchange.
  • The Effect of Temperature on Selectivity in the Oscillatory Mode of the Phenylacetylene Oxidative Carbonylation Reaction.
  • Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers. Benchchem.
  • Method of phenylacetic acid production.
  • Substituted phenylacetic acid derivatives and process for the preparation thereof.
  • Thermal Decomposition of Phenylacetic Anhydride: A Technical Guide. Benchchem.
  • Synthesis of Phenylacetic Acid. Erowid.
  • I want to react to organic chemicals in water (solvent)
  • Synthesis of phenylacetic acid esters.
  • THE THERMAL DECOMPOSITION OF PHENYLACETIC ACID. Canadian Journal of Chemistry.
  • Method of preparing 2-(phenylamino)phenylacetic acid derivatives.
  • Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. Beilstein Journal of Organic Chemistry.
  • Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias. Semantic Scholar.
  • phenylacetic acid. Organic Syntheses Procedure.
  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles deriv
  • Biotage® Initiator+ - Getting Started Guide for Organic Synthesis. Biotage.
  • Effect of Temperature on Reactions of Chemical Organic Synthesis. Lneya.
  • THE THERMAL DECOMPOSITION OF PHENYLACETIC ACID.
  • 3.6F: Troubleshooting. Chemistry LibreTexts.
  • New Experimental Techniques for Organic Synthesis. Mettler Toledo.

Sources

Reference Data & Comparative Studies

Validation

HPLC method development for 2-(2,4,5-trimethylphenyl)acetic acid analysis

A Comprehensive Guide to HPLC Method Development for 2-(2,4,5-Trimethylphenyl)acetic Acid Analysis Physicochemical Profiling & Chromatographic Causality Developing a robust High-Performance Liquid Chromatography (HPLC) m...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to HPLC Method Development for 2-(2,4,5-Trimethylphenyl)acetic Acid Analysis

Physicochemical Profiling & Chromatographic Causality

Developing a robust High-Performance Liquid Chromatography (HPLC) method for 2-(2,4,5-trimethylphenyl)acetic acid requires a deep understanding of its molecular architecture. The compound features a highly hydrophobic trimethyl-substituted aromatic ring coupled with a polar, ionizable carboxylic acid moiety.

The primary analytical challenge lies in managing the ionization state of the carboxylic acid group ( pKa​≈4.3 ). If the mobile phase pH is not strictly controlled, the analyte will exist in a dynamic equilibrium between its protonated (neutral) and deprotonated (anionic) states. In reversed-phase chromatography, this partial ionization manifests as severe peak tailing, split peaks, and irreproducible retention times.

The Causality of pH Control: To force the analyte into a single, lipophilic state that interacts predictably with a hydrophobic stationary phase, the mobile phase pH must be maintained at least 1.5 to 2 units below the analyte's pKa​ . Utilizing acidic modifiers such as 0.1% formic acid or phosphoric acid (pH ~2.5) ensures the carboxylic acid remains fully protonated, maximizing retention and peak symmetry[1],[2].

Stationary Phase Evaluation: A Comparative Analysis

Standard fully porous C18 columns often struggle with acidic aromatic compounds due to secondary interactions between the electron-rich aromatic ring and unendcapped residual silanols on the silica surface. To overcome this, modern method development relies on alternative column chemistries[3],.

  • Standard BEH C18: Provides strong hydrophobic retention but is prone to peak tailing for acidic compounds if silanol activity is not perfectly masked.

  • Charged Surface Hybrid (CSH) C18: Incorporates a low-level positive surface charge that electrostatically repels protonated bases but provides unique, altered selectivity and exceptionally sharp peak shapes for acidic compounds like phenylacetic acid derivatives, even at low pH.

  • Polar-Embedded C18 (e.g., Phenomenex Luna Omega Polar C18): Features a polar functional group near the silica surface. This resists dewetting in highly aqueous conditions and provides alternative hydrogen-bonding selectivity, which is highly effective for resolving positional isomers of phenylacetic acids[3].

Table 1: Comparative HPLC Column Performance for 2-(2,4,5-trimethylphenyl)acetic acid (Representative data: Isocratic elution at 60:40 Acetonitrile : 0.1% Formic Acid in Water, Flow Rate 1.0 mL/min)

Column Chemistry (1.7 - 1.8 µm)Retention Time (min)Peak Asymmetry ( As​ )Resolution ( Rs​ )*Backpressure (bar)
Standard BEH C18 4.851.38 (Tailing)1.8420
Waters CSH C18 5.121.05 (Excellent)2.6390
Phenomenex Luna Omega Polar C18 4.501.10 (Good)2.2410

*Resolution calculated against a closely eluting synthetic impurity (e.g., 2,3,5-trimethylphenylacetic acid).

Methodological Logic & Workflow

HPLC_Workflow Start Target: 2-(2,4,5-trimethylphenyl)acetic acid Prep Sample Preparation (Acidify to pH < 3, SPE/LLE) Start->Prep Column Column Selection (CSH C18 or Polar C18) Prep->Column Neutralize Analyte Mobile Mobile Phase Optimization (0.1% Formic Acid, pH ~2.5) Column->Mobile Screen Selectivity Validate Method Validation (Linearity, Recovery, LOD/LOQ) Mobile->Validate Optimize Resolution SST System Suitability (Self-Validating QC Checks) Validate->SST Ensure Reliability

Figure 1: HPLC method development and validation workflow for 2-(2,4,5-trimethylphenyl)acetic acid.

Self-Validating Experimental Protocol

To ensure trustworthiness, the following protocol is designed as a closed, self-validating system. The method cannot proceed to sample analysis unless the System Suitability Testing (SST) criteria are strictly met.

Step 1: Matrix Isolation via Solid-Phase Extraction (SPE)

Effective sample preparation is critical to remove interfering matrix components and concentrate the analytes[1].

  • Acidification: Acidify the liquid sample (e.g., 5 mL) to pH < 3.0 using 0.1% Formic Acid. Causality: This neutralizes the carboxylic acid, ensuring it will bind strongly to the hydrophobic SPE sorbent.

  • Conditioning: Pass 3 mL of HPLC-grade Methanol followed by 3 mL of acidified deionized water through a polymeric reversed-phase SPE cartridge (e.g., Strata-X 100 mg/6 mL)[1].

  • Loading & Washing: Load the acidified sample at 2 mL/min. Wash with 2 mL of 5% Methanol in acidic water to elute polar interferences.

  • Elution & Reconstitution: Elute the target analyte with 2 mL of 100% Acetonitrile. Evaporate under nitrogen and reconstitute in 1 mL of the initial mobile phase[1].

Step 2: Optimized Chromatographic Conditions
  • Column: Waters CSH C18 (50 mm × 2.1 mm, 1.7 µm) or Phenomenex Luna Omega Polar C18 (50 × 2.1 mm, 3 μm)[3],.

  • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid (pH ~2.5)[3].

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid[3].

  • Gradient Program:

    • T=0 min: 20% B

    • T=5 min: 60% B

    • T=7 min: 100% B (Wash)

    • T=10 min: 20% B (Equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer).

  • Detection: UV at 214 nm or 254 nm, or LC-MS/MS (ESI negative mode)[1].

Step 3: System Suitability Testing (SST) - The Self-Validation Gate

Before analyzing unknown samples, inject a calibration standard containing 2-(2,4,5-trimethylphenyl)acetic acid and a known closely eluting isomer (e.g., 2,3,5-trimethylphenylacetic acid) six consecutive times.

  • Acceptance Criteria:

    • Retention Time RSD: ≤1.0% (Validates pump delivery and column equilibration).

    • Peak Area RSD: ≤2.0% (Validates autosampler precision).

    • Peak Asymmetry ( As​ ): 0.9−1.2 (Validates optimal pH control and lack of silanol interference).

    • Resolution ( Rs​ ): ≥2.0 between the target and the isomer (Validates column selectivity).

  • Action: If any criterion fails, the system is deemed out of specification, and the run is automatically halted for troubleshooting (e.g., fresh mobile phase preparation or column replacement).

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-(2,4,5-trimethylphenyl)acetic acid and its Analytical Alternatives

This guide provides an in-depth analysis of the expected electron ionization (EI) mass spectrometry fragmentation patterns of 2-(2,4,5-trimethylphenyl)acetic acid. In the absence of a publicly available spectrum for this...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the expected electron ionization (EI) mass spectrometry fragmentation patterns of 2-(2,4,5-trimethylphenyl)acetic acid. In the absence of a publicly available spectrum for this specific isomer, this guide leverages experimental data from its close structural isomer, 2-(2,4,6-trimethylphenyl)acetic acid, to predict its fragmentation behavior. This analysis is grounded in fundamental principles of mass spectrometry, including alpha-cleavage and benzylic fragmentation, to provide a robust predictive model.

Furthermore, this document serves as a comparative guide, evaluating the strengths and weaknesses of Gas Chromatography-Mass Spectrometry (GC-MS) against alternative analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization and quantification of this compound. Detailed experimental protocols are provided to ensure scientific integrity and reproducibility.

Predicted Mass Spectrometry Fragmentation of 2-(2,4,5-trimethylphenyl)acetic acid

The mass spectrum of 2-(2,4,5-trimethylphenyl)acetic acid is predicted to be dominated by fragmentation pathways characteristic of substituted phenylacetic acids. The molecular ion (M+) is expected to be clearly observable due to the stability of the aromatic ring. Key fragmentation patterns will arise from the cleavage of bonds adjacent to the carboxylic acid group and the phenyl ring.

To substantiate this prediction, we will first analyze the known fragmentation of its isomer, 2-(2,4,6-trimethylphenyl)acetic acid (Mesitylacetic acid), for which experimental data is available.

Analysis of the Isomer: 2-(2,4,6-trimethylphenyl)acetic acid

The mass spectrum of 2-(2,4,6-trimethylphenyl)acetic acid (molecular weight: 178.23 g/mol ) is characterized by a prominent molecular ion peak at m/z 178. The base peak is observed at m/z 133. This fragmentation pattern can be rationalized through established mechanisms:

  • Molecular Ion (M+•) at m/z 178: The initial ionization event removes an electron from the molecule, most likely from the non-bonding orbitals of the carboxylic acid's oxygen or the π-system of the aromatic ring, forming the molecular ion.

  • Loss of Carboxyl Radical (•COOH) to form m/z 133 (Base Peak): The most favorable fragmentation is the alpha-cleavage of the bond between the benzylic carbon and the carbonyl carbon. This results in the loss of a carboxyl radical (mass 45) and the formation of a stable, resonance-stabilized trimethylbenzyl cation.

  • Loss of Water (H₂O) from the Molecular Ion (M-18): Although less prominent, a peak corresponding to the loss of a water molecule from the molecular ion may be observed, particularly if there is any potential for intramolecular hydrogen abstraction.

  • Formation of a Tropylium-like Ion: Further fragmentation of the trimethylbenzyl cation (m/z 133) can occur through the loss of methyl groups and rearrangement to form substituted tropylium ions, which are known for their stability.[1][2][3][4][5]

Predicted Fragmentation Pattern of 2-(2,4,5-trimethylphenyl)acetic acid

Based on the analysis of its 2,4,6-isomer and general fragmentation principles, the EI mass spectrum of 2-(2,4,5-trimethylphenyl)acetic acid is predicted to exhibit the following key fragments:

Predicted m/z Proposed Fragment Identity Fragmentation Pathway Expected Relative Abundance
178[C₁₁H₁₄O₂]⁺• (Molecular Ion)Electron ionization of the parent molecule.Moderate to High
163[C₁₀H₁₁O₂]⁺Loss of a methyl radical (•CH₃) from the molecular ion.Low
133[C₁₀H₁₃]⁺ (Base Peak)α-cleavage with loss of the carboxyl radical (•COOH).High (likely base peak)
118[C₉H₁₀]⁺•Loss of a methyl group from the m/z 133 fragment.Moderate
91[C₇H₇]⁺Rearrangement and loss of methyl groups from the benzylic fragment, potentially forming a tropylium ion.[1][2][3][4][5]Moderate
77[C₆H₅]⁺Loss of acetylene from the tropylium ion.[3]Low
45[COOH]⁺Acylium ion from cleavage of the benzylic C-C bond.[6]Moderate

The primary fragmentation pathway is anticipated to be the cleavage of the C-C bond between the methylene group and the carbonyl group (α-cleavage), leading to the highly stable trimethylbenzyl cation at m/z 133.[6] The substitution pattern (2,4,5- vs. 2,4,6-) is not expected to dramatically alter this primary fragmentation pathway, as the formation of the benzylic cation is the most energetically favorable process. Minor differences in the relative intensities of subsequent fragment ions may arise due to subtle electronic effects of the methyl group positions.

Predicted Fragmentation of 2-(2,4,5-trimethylphenyl)acetic acid

fragmentation M 2-(2,4,5-trimethylphenyl)acetic acid M+• m/z = 178 F133 Trimethylbenzyl cation [M-COOH]+• m/z = 133 M->F133 - •COOH F45 Carboxyl radical •COOH mass = 45 M->F45 F118 [C9H10]+• m/z = 118 F133->F118 - •CH3 F91 Tropylium-like ion [C7H7]+ m/z = 91 F118->F91 - C2H3

Caption: Predicted major fragmentation pathway of 2-(2,4,5-trimethylphenyl)acetic acid.

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful tool for the analysis of 2-(2,4,5-trimethylphenyl)acetic acid, particularly due to its high sensitivity and structural elucidation capabilities, other techniques offer distinct advantages depending on the analytical goal.

Technique Principle Advantages for this Analyte Disadvantages for this Analyte
GC-MS Separation by volatility and boiling point, followed by mass-based detection and fragmentation.High sensitivity and specificity. Provides structural information through fragmentation patterns. Excellent for isomer differentiation.Requires derivatization to increase volatility.[7] High temperatures can potentially cause degradation of thermally labile compounds.
HPLC Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.Can analyze the native acid without derivatization. Suitable for non-volatile and thermally labile compounds.[8] Robust for quantification.Lower resolution for isomers compared to capillary GC. UV detection provides no structural information beyond the chromophore.
¹H and ¹³C NMR Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Provides definitive structural information and allows for unambiguous isomer identification.[9] Non-destructive. Quantitative (qNMR) with an internal standard.[9]Significantly lower sensitivity compared to GC-MS and HPLC.[9] Not suitable for trace analysis. Requires a relatively pure sample.

Key Considerations for Method Selection:

  • For identification of unknowns and structural elucidation: GC-MS is superior due to its fragmentation data. NMR provides the most definitive structural information but requires a pure sample.

  • For routine quantification in complex matrices: HPLC with UV detection is often more straightforward as it may not require derivatization. However, GC-MS can offer higher sensitivity.[10]

  • For purity assessment: HPLC is a robust and widely used method. qNMR can provide a highly accurate, reference standard-independent measure of purity.

Experimental Protocols

To ensure the scientific integrity of the analysis, the following detailed protocols are provided.

GC-MS Analysis Protocol

Due to the low volatility of carboxylic acids, a derivatization step is necessary to convert 2-(2,4,5-trimethylphenyl)acetic acid into a more volatile ester derivative prior to GC-MS analysis.[7]

Workflow for GC-MS Analysis

gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing 2-(2,4,5-trimethylphenyl)acetic acid Dry Evaporate to dryness (Nitrogen stream) Sample->Dry Deriv Derivatization (e.g., with BSTFA or BF3/Methanol) Dry->Deriv Inject Inject into GC-MS Deriv->Inject Separate Chromatographic Separation (Capillary Column) Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Analysis & Detection Ionize->Detect Spectrum Obtain Mass Spectrum Detect->Spectrum Interpret Interpret Fragmentation Pattern Spectrum->Interpret Quantify Quantification (optional) Interpret->Quantify

Caption: General workflow for the GC-MS analysis of carboxylic acids.

Step-by-Step Derivatization (Silylation):

  • Sample Preparation: Accurately weigh approximately 1 mg of the 2-(2,4,5-trimethylphenyl)acetic acid sample into a 2 mL reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. The absence of water is critical for successful silylation.[7]

  • Reagent Addition: Add 100 µL of a suitable aprotic solvent (e.g., pyridine or acetonitrile) to dissolve the dried sample. To this solution, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). For enhanced reactivity, 1% trimethylchlorosilane (TMCS) can be included in the BSTFA reagent.

  • Reaction: Tightly cap the vial and heat it at 70°C for 30 minutes in a heating block or oven.

  • Analysis: After cooling to room temperature, the derivatized sample can be directly injected into the GC-MS system.

Suggested GC-MS Parameters:

  • Injector: Split/splitless, 250°C

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or equivalent)

  • Carrier Gas: Helium, constant flow of 1.0 mL/min

  • Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes.

  • MS Ion Source: Electron Ionization (EI) at 70 eV.[11]

  • MS Quadrupole: 150°C

  • Scan Range: m/z 40-400

HPLC Analysis Protocol

This method is suitable for the direct analysis of the underivatized acid.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically effective. For example, starting with 30% acetonitrile and increasing to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the aromatic ring (e.g., 220 nm or 254 nm).

Conclusion

The mass spectrometry fragmentation of 2-(2,4,5-trimethylphenyl)acetic acid can be reliably predicted through the analysis of its structural isomer and the application of fundamental fragmentation principles. The dominant fragmentation pathway is expected to involve the loss of the carboxyl radical to form a stable trimethylbenzyl cation at m/z 133. While GC-MS offers unparalleled sensitivity and structural information for this compound (following derivatization), HPLC and NMR provide valuable orthogonal methods for quantification and definitive structure confirmation, respectively. The choice of analytical technique should be guided by the specific research question, the required sensitivity, and the nature of the sample matrix. The protocols provided in this guide offer a robust starting point for the successful analysis of 2-(2,4,5-trimethylphenyl)acetic acid.

References

  • Tropylium Ion, an Intriguing Moiety in Organic Chemistry. National Center for Biotechnology Information. [Link]

  • Tropylium Ion. MDPI Encyclopedia. [Link]

  • GCMS Section 6.9.5: Fragmentation of Aromatics. Whitman College. [Link]

  • Fragmentation pathway for Alkyl benzenes- Tropylium ion formation. YouTube. [Link]

  • mass spectrometry: tropylium ion. YouTube. [Link]

  • Alpha (α) Cleavage. Chemistry Steps. [Link]

  • mass spectrometry: alpha-cleavage. YouTube. [Link]

  • Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. [Link]

  • GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. Patsnap. [Link]

  • Comparison of GC and HPLC for quantification of organic acids in two jaboticaba (Myrciaria) fruit varieties. SciELO. [Link]

  • Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation. National Center for Biotechnology Information. [Link]

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Validation

A Senior Application Scientist's Guide to GC-MS Analysis of Trimethylphenylacetic Acid Derivatives

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) analysis protocols for trimethylphenylacetic acid derivatives. Designed for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) analysis protocols for trimethylphenylacetic acid derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to offer a deep dive into the causality behind experimental choices, ensuring scientifically sound and reproducible results. We will explore two robust workflows, comparing Solid-Phase Extraction (SPE) with silylation against Liquid-Liquid Extraction (LLE) with alkylation, providing the technical data and theoretical grounding necessary to select and validate the optimal method for your specific analytical needs.

The Analytical Challenge: Trimethylphenylacetic Acid and its Derivatives

Trimethylphenylacetic acids, such as (2,4,6-trimethylphenyl)acetic acid, are sterically hindered aromatic carboxylic acids. Their analysis by GC-MS presents two primary challenges:

  • Low Volatility and High Polarity: The carboxylic acid group makes these molecules polar and prone to hydrogen bonding, resulting in poor chromatographic peak shape and low volatility, making them unsuitable for direct GC analysis.

  • Complex Biological Matrices: When analyzing these compounds in biological samples like plasma or urine, the matrix itself introduces a host of interfering substances that can suppress or enhance the analyte signal, leading to inaccurate quantification.

To overcome these challenges, a robust analytical workflow must incorporate efficient sample preparation to isolate the analyte and a derivatization step to enhance its volatility and thermal stability.[1]

Comparative Overview of Analytical Workflows

This guide will compare two distinct yet effective workflows for the GC-MS analysis of trimethylphenylacetic acid derivatives. The choice between these workflows will depend on factors such as sample volume, required throughput, and the specific instrumentation available.

FeatureWorkflow 1: SPE & SilylationWorkflow 2: LLE & Alkylation
Sample Preparation Solid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Derivatization Silylation (e.g., with BSTFA + TMCS)Alkylation (e.g., with PFBBr)
Key Advantages High selectivity, cleaner extracts, potential for automation.Cost-effective, suitable for a wide range of analyte concentrations.
Potential Considerations Higher initial cost for SPE cartridges, potential for sorbent variability.Can be more labor-intensive, may require larger volumes of organic solvents.

Workflow 1: Solid-Phase Extraction (SPE) and Silylation

This workflow is ideal for applications requiring high sample purity and is particularly well-suited for complex biological matrices. The use of a modern, water-wettable copolymer sorbent like Oasis HLB simplifies the SPE process and ensures high, reproducible recoveries.

The "Why": Rationale Behind the Choices
  • Solid-Phase Extraction with Oasis HLB: Oasis HLB is a hydrophilic-lipophilic balanced copolymer that offers excellent retention for a broad range of acidic, basic, and neutral compounds.[2][3] Its water-wettable nature eliminates the need for traditional conditioning and equilibration steps, streamlining the workflow to a simple load-wash-elute process.[4] This results in significant time and solvent savings while providing cleaner extracts compared to traditional silica-based sorbents.[2]

  • Silylation with BSTFA + TMCS: Silylation is a robust and widely used derivatization technique for compounds with active hydrogens, such as carboxylic acids.[5][6] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent.[6] The addition of a catalyst like trimethylchlorosilane (TMCS) is crucial for the derivatization of sterically hindered carboxylic acids, such as trimethylphenylacetic acid, ensuring a complete and rapid reaction.[6][7] The resulting trimethylsilyl (TMS) ester is significantly more volatile and thermally stable than the parent acid.

Experimental Protocol: SPE & Silylation

Sample Preparation: Solid-Phase Extraction

  • Sample Pre-treatment: Dilute 250 µL of plasma with 250 µL of 4% H₃PO₄ in water. Vortex for 10 seconds.

  • Load: Load the entire pre-treated sample (500 µL) onto an Oasis HLB 1 cc (30 mg) cartridge.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute: Elute the analytes with 1 mL of ethyl acetate into a clean collection tube.

  • Dry Down: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

Derivatization: Silylation

  • To the dried extract, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

  • Cap the vial tightly and heat at 70°C for 30 minutes.[8]

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

Expected Performance Data

The following table summarizes the expected quantitative performance for this workflow, based on data for similar aromatic carboxylic acids. Actual performance should be validated for the specific trimethylphenylacetic acid derivative being analyzed.

ParameterExpected Value
Recovery >85%
Linearity (r²) >0.995
Limit of Detection (LOD) 1-5 ng/mL
Limit of Quantification (LOQ) 5-15 ng/mL
Precision (%RSD) <15%
Accuracy (%Bias) ±15%
Workflow Diagram

SPE_Silylation_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization plasma Plasma Sample pretreat Dilute with 4% H3PO4 plasma->pretreat load Load onto Oasis HLB pretreat->load wash Wash with 5% MeOH load->wash elute Elute with Ethyl Acetate wash->elute dry Evaporate to Dryness elute->dry add_bstfa Add BSTFA + 1% TMCS dry->add_bstfa heat Heat at 70°C add_bstfa->heat cool Cool to RT heat->cool gcms GC-MS Analysis cool->gcms LLE_Alkylation_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization plasma Plasma Sample acidify Acidify with HCl plasma->acidify extract Extract with Ethyl Acetate acidify->extract separate Centrifuge extract->separate collect Collect Organic Layer separate->collect dry Evaporate to Dryness collect->dry reconstitute Reconstitute in Acetone dry->reconstitute add_reagents Add PFBBr & Catalyst reconstitute->add_reagents heat Heat at 60°C add_reagents->heat dry_again Evaporate to Dryness heat->dry_again final_recon Reconstitute in Hexane dry_again->final_recon gcms GC-MS Analysis final_recon->gcms

Caption: Workflow for LLE and Alkylation.

GC-MS Parameters and Data Analysis

The following GC-MS parameters are recommended as a starting point for the analysis of both TMS and PFB derivatives of trimethylphenylacetic acid. Optimization will be necessary for your specific instrumentation and application.

ParameterRecommended SettingRationale
GC Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar 5% phenyl-methylpolysiloxane column provides good separation for a wide range of derivatized compounds. [9]
Inlet Temperature 280°CEnsures efficient volatilization of the derivatized analyte.
Injection Mode Splitless (1 µL)Maximizes the transfer of analyte to the column for trace-level analysis.
Oven Program Initial 100°C, hold 1 min; ramp 15°C/min to 300°C, hold 5 minA temperature ramp allows for the separation of components with different boiling points.
MS Transfer Line 280°CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temp. 230°CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique for GC-MS, producing reproducible fragmentation patterns.
Acquisition Mode Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM)Full scan is used for qualitative identification, while SIM provides higher sensitivity for quantification.
Mass Spectral Interpretation and Trustworthiness

The identity of the derivatized trimethylphenylacetic acid should be confirmed by its mass spectrum.

  • TMS Derivative: Expect a prominent molecular ion (M⁺) and a characteristic M-15 peak corresponding to the loss of a methyl group from the TMS moiety. Other fragments may arise from the cleavage of the ester bond and fragmentation of the aromatic ring.

  • PFB Derivative: The mass spectrum will likely show a characteristic fragment at m/z 181, corresponding to the pentafluorotropylium ion (C₇H₂F₅⁺), which is a hallmark of PFB derivatives.

For authoritative identification, the obtained mass spectrum should be compared against a spectral library, such as the NIST/EPA/NIH Mass Spectral Library. The use of a deuterated internal standard is also highly recommended to improve the accuracy and reproducibility of quantification, as it can compensate for variations during sample preparation and derivatization. [10][11]

Method Validation: Ensuring Scientific Integrity

A rigorous validation of the chosen analytical method is paramount to ensure the reliability of the generated data. The validation should be performed in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH) or the U.S. Food and Drug Administration (FDA). Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

  • Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte.

  • Limits of Detection (LOD) and Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effects: The influence of co-eluting matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage conditions and the stability of the derivatized sample.

Conclusion: A Path to Reliable Analysis

The successful GC-MS analysis of trimethylphenylacetic acid derivatives hinges on a well-designed workflow that addresses the inherent challenges of these analytes. Both the SPE-silylation and LLE-alkylation protocols presented in this guide offer robust and reliable approaches. The choice between them should be guided by the specific requirements of the study, available resources, and desired throughput.

By understanding the "why" behind each step and adhering to rigorous validation principles, researchers can confidently generate high-quality, reproducible data for their drug development and scientific research endeavors.

References

  • Waters Corporation. (n.d.). Simplifying Solid-Phase Extraction. Retrieved from [Link]

  • Villas-Bôas, S. G., et al. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-16.
  • Waters Corporation. (n.d.). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. Retrieved from [Link]

  • Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
  • Waters Corporation. (n.d.). Oasis PRiME HLB Solid Phase Extraction for High Bioanalytical Plasma Analyte Recovery and Low Matrix Effects of Top-Selling Pharmaceuticals. Retrieved from [Link]

  • Science.gov. (n.d.). oasis hlb solid-phase: Topics by Science.gov. Retrieved from [Link]

  • Villas-Bôas, S. G., et al. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. PubMed.
  • Pergantis, S. A., et al. (2007). Comparison of silylation and esterification/acylation procedures in GC‐MS analysis of amino acids. Journal of Mass Spectrometry, 42(9), 1213-1224.
  • Nakashima, K., & Tsuruta, Y. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(21), 4938.
  • Yi, A., et al. (2021). Implementation and Validation of a Gas Chromatography-Mass Spectrometry Method for Pristanic Acid and Phytanic Acid Quantification in Plasma Specimens. Laboratory Medicine and Quality Assurance, 43(3), 133-140.
  • Varga, M., & Vasanits, A. (1998). GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives: In model solution I.
  • Nakashima, K., & Tsuruta, Y. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.
  • Zhang, H., et al. (2012). Study on the Derivatization Process Using N-O-bis-(trimethylsilyl)-trifluoroacetamide, N-(tert-butyldimethylsilyl). IDC Technologies.
  • Regis Technologies. (n.d.). GC Derivatization. Retrieved from [Link]

  • Macherey-Nagel. (n.d.). Derivatization reagents for GC. Retrieved from [Link]

  • De Giovanni, N., et al. (2004). Gas chromatographic--mass spectrometric determination of phenylacetic acid in human blood.
  • Google Patents. (n.d.). HU216093B - Process for preparation of 2,4,6-trimethyl-phenylacetic acid.
  • T-N. T., & J. A. D. (2016). Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis.
  • Neta, P., et al. (2019). Unexpected peaks in electron ionisation mass spectra of trimethylsilyl derivatives resulting from the presence of trace amounts of water and oxygen in gas chromatography/quadrupole time‐of‐flight systems. Rapid Communications in Mass Spectrometry, 33(3), 269-274.
  • ResearchGate. (n.d.). Mass spectra of some assigned peaks as trimethylsilyl (TMS) ethers.... Retrieved from [Link]

  • Capistran, B. A., & Sisco, E. (2024).
  • da Costa, C. H. R., et al. (2016). Validation and application of a GC-MS method for the determination of haloacetic acids in drinking water. Journal of the Serbian Chemical Society, 81(11), 1275-1288.
  • SIELC Technologies. (2018, May 16). (2,4,6-Trimethylphenyl)acetic acid. Retrieved from [Link]

  • Google Patents. (n.d.). EP0665212B1 - Process for the preparation of 2,4,6-trimethylphenylacetic acid.
  • Shimadzu. (n.d.). Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. Retrieved from [Link]

  • Savary, B. J., & Nuñez, A. (2003). Gas chromatography–mass spectrometry method for determining the methanol and acetic acid contents of pectin using headspace solid-phase microextraction and stable isotope dilution.
  • da Costa, C. H. R., et al. (2016).
  • Ceva-Antunes, P. M., & Ceva-Antunes, T. H. (2022). Recent Applications of Gas Chromatography in Bioanalysis.
  • PubChem. (n.d.). 2,4,6-Trimethylphenol. Retrieved from [Link]

  • Petersson, G. (1969).
  • van der Hooft, J. J. J., et al. (2023). GC-EI-MS datasets of trimethylsilyl (TMS) and tert-butyl dimethyl silyl (TBDMS) derivatives for development of machine learning-. Semantic Scholar.
  • Al-Khazraji, A. A. A., & Al-Shammari, A. M. M. (2021). Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts. Saudi Journal of Biological Sciences, 28(12), 7433-7440.

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Comparative

A Comparative Guide to Steric Effects in Trimethyl Substituted Acetic Acids

Introduction: Beyond the Formula - Understanding Spatial Demands in Carboxylic Acids In the intricate world of molecular interactions, the mere connectivity of atoms tells only part of the story. The spatial arrangement...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Formula - Understanding Spatial Demands in Carboxylic Acids

In the intricate world of molecular interactions, the mere connectivity of atoms tells only part of the story. The spatial arrangement of these atoms and the volume they occupy—collectively known as steric effects—play a decisive role in dictating reaction rates, equilibrium positions, and the biological activity of molecules. For researchers in synthetic chemistry and drug development, a nuanced understanding of steric hindrance is not merely academic; it is a fundamental pillar of rational design.

This guide provides a comparative analysis of steric effects in a homologous series of short-chain carboxylic acids: acetic acid, isobutyric acid (2-methylpropanoic acid), and pivalic acid (2,2-dimethylpropanoic acid or trimethylacetic acid). By progressively substituting the α-carbon with bulky methyl groups, we can systematically probe and quantify the impact of steric hindrance on chemical properties and reactivity. This analysis will serve as a practical framework for professionals seeking to modulate molecular properties by strategically leveraging steric bulk.

The Theoretical Backbone: Quantifying Steric Hindrance

While intuitively understood as "molecular crowding," steric effects require a quantitative descriptor to be useful in predictive science. The most enduring framework for this is the Taft equation , developed by Robert W. Taft in 1952 as an extension of the Hammett equation.[1] The Taft equation elegantly dissects substituent effects into distinct polar (electronic) and steric components.

The equation is expressed as: log(k/k₀) = ρσ + δEs[2]

Where:

  • k/k₀ : The ratio of the reaction rate constant for a substituted reactant to a reference reactant (methyl group).[2]

  • σ *: The polar substituent constant, which quantifies inductive and field effects.[1]

  • ρ *: The reaction sensitivity factor to polar effects.

  • Es : The steric substituent constant , which quantifies the steric bulk of the substituent. By convention, Es for a methyl group is 0. More bulky groups have increasingly negative Es values.[1]

  • δ : The reaction sensitivity factor to steric effects.[1][2]

Taft ingeniously isolated the steric parameter, Es , by assuming that the steric effects in acid-catalyzed and base-catalyzed ester hydrolysis are nearly identical, while the electronic effects are vastly different. By comparing the rates of these two reactions, the electronic component (σ*) could be determined, allowing the steric component (Es) to be calculated from the acid-catalyzed reaction alone, where polar effects on the transition state are minimal.[1]

Molecular Anatomy of Our Comparison

To visualize the progressive increase in steric bulk, let's examine the structures of our model compounds.

G cluster_mech Acid-Catalyzed Esterification Mechanism RCOOH Carboxylic Acid (R-COOH) Protonated_acid Protonated Acid RCOOH->Protonated_acid + H⁺ H_plus H⁺ Tetrahedral_int Tetrahedral Intermediate Protonated_acid->Tetrahedral_int + R'-OH (Nucleophilic Attack) ROH Alcohol (R'-OH) Water_loss Loss of H₂O Tetrahedral_int->Water_loss - H₂O Ester Ester (R-COOR') Water_loss->Ester - H⁺ G prep 1. Prepare Solutions Equimolar acid, ethanol, & solvent in three separate flasks. init 2. Initiate Reaction Add catalyst (H₂SO₄) to each flask simultaneously. Start timer (t=0). prep->init react 3. React at Constant Temp Reflux mixtures at a stable temperature (e.g., 80°C). init->react sample 4. Timed Sampling Withdraw 5 mL aliquots at t = 5, 15, 30, 60, 90 min. react->sample quench 5. Quench Reaction Immediately add aliquot to ice-cold water. sample->quench titrate 6. Titrate Titrate unreacted acid with standardized NaOH. quench->titrate analyze 7. Analyze Data Plot [Acid] vs. Time. Compare initial slopes (rates). titrate->analyze

Caption: Workflow for the comparative esterification kinetics experiment.

Procedure:

  • Preparation: In three separate flasks, prepare reaction mixtures by combining 1.0 mol of the respective carboxylic acid (acetic, isobutyric, or pivalic), 2.0 mol of ethanol, and 100 mL of toluene.

  • Equilibration: Place the flasks in heating mantles and allow them to equilibrate to the target temperature (e.g., 80°C) with stirring.

  • Initiation: To start the reactions simultaneously, add a precise volume of concentrated sulfuric acid (e.g., 1 mL) to each flask. This is time zero (t=0).

  • Sampling: At predetermined time intervals (e.g., 5, 15, 30, 60, and 90 minutes), withdraw a 5.0 mL aliquot from each reaction mixture.

  • Quenching: Immediately dispense each aliquot into a flask containing 50 mL of ice-cold deionized water to stop the reaction. Add a few drops of phenolphthalein.

  • Titration: Titrate the quenched sample with standardized 0.5 M NaOH until a persistent pink endpoint is reached. Record the volume of NaOH used.

  • Data Analysis:

    • Calculate the concentration of the unreacted carboxylic acid in each aliquot.

    • Plot the concentration of each acid versus time.

    • The initial rate of the reaction is proportional to the negative of the initial slope of this curve. Compare the initial rates for the three acids.

Expected Outcome: The data will show a steep decline in concentration for acetic acid, a moderate decline for isobutyric acid, and a very slow decline for pivalic acid, confirming that steric hindrance significantly impedes the reaction rate.

Implications in Research and Drug Development

The principles demonstrated here have profound implications for applied chemistry. The use of sterically hindered groups, particularly the tert-butyl group found in pivalic acid, is a powerful strategy in medicinal chemistry.

  • Enhancing Metabolic Stability: A bulky group can act as a "steric shield," protecting a nearby functional group from metabolism by enzymes like Cytochrome P450. T[3]his can increase a drug's half-life and bioavailability.

  • Improving Target Selectivity: In drug design, introducing a bulky substituent can prevent a molecule from fitting into the binding pocket of an unintended off-target protein while preserving its affinity for the desired target, thereby reducing side effects. *[4] Controlling Conformation: Steric interactions can be used to restrict bond rotation, locking a molecule into a specific, biologically active conformation, which can enhance its potency.

The comparison between acetic, isobutyric, and pivalic acids provides a clear and quantifiable illustration of the impact of steric hindrance. While the progressive addition of methyl groups has a predictable electronic (inductive) effect that decreases acidity, the more dramatic consequence is the increase in steric bulk. This is quantitatively captured by the Taft Es parameter and experimentally verified through the significant retardation of reaction rates in processes like esterification. For scientists and researchers, mastering the interplay of these steric and electronic effects is not just fundamental chemical knowledge—it is a critical tool for designing the next generation of molecules, materials, and medicines.

References

  • Nature of the electrical effect of alkyl groups. 2. Significance of the Taft .sigma.* values for alkyl groups. (n.d.). Google Scholar.
  • Taft equation. (2023). In Wikipedia. [Link]

  • Taft Equation: Steric and Polar Effects. (n.d.). Scribd. [Link]

  • Taft equ
  • Taft alkyl steric hindrance constants. (n.d.). ResearchGate. [Link]

  • Steric inhibition of resonance: a revision and quantitative estimation on the basis of aromatic carboxylic acids. (2000). PubMed. [Link]

  • Kinetic Study on Esterification of Acetic Acid with Isopropyl Alcohol Catalyzed by Ion Exchange Resin. (n.d.). PMC.
  • Kinetic Study of Esterific
  • Kinetics of Esterification of Acetic Acid and Ethanol with a Homogeneous Acid C
  • Steric Inhibition of Resonance: A Revision and Quantitative Estimation on the Basis of Aromatic Carboxylic Acids. (n.d.). ResearchGate. [Link]

  • Quantitative expression for steric hindrance. (2017). Chemistry Stack Exchange. [Link]

  • Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. (n.d.).
  • Kinetic Behaviour of Esterification of Acetic Acid with Methanol over Solid Acid Catalysts. (2017). Austin Publishing Group. [Link]

  • Density-based quantification of steric effects: validation by Taft steric parameters from acid-catalyzed hydrolysis of esters. (n.d.). RSC Publishing. [Link]

  • E5: Acid Dissociation Constants of Organics. (2024). Chemistry LibreTexts. [Link]

  • (PDF) Kinetic Study of Esterification Reaction. (n.d.). ResearchGate. [Link]

  • Conformational Restriction and Steric Hindrance in Medicinal Chemistry. (n.d.). ResearchGate. [Link]

  • Molecular Modification: A Strategy in Drug Discovery and Drug Design. (2023). [Link]

  • Appendix C: Dissociation Constants and pKa Values for Acids at 25°C. (2012). 2012 Book Archive. [Link]

  • Table 7.2 Acidity constants (pKa) for some common acids. (n.d.).
  • pKa Vaules for Organic and Inorganic Bronsted Acids
  • Table from pKa values in organic chemistry – making maximum use of the available d
  • 18.1: Prelude to Carboxylic Acids and Their Derivatives. (2021). Chemistry LibreTexts. [Link]

  • Characterisation and Evaluation of Trimesic Acid Derivatives as Disulphide Cross-Linked Polymers for Potential Colon Targeted Drug Delivery. (n.d.). PMC.
  • 20.4: Substituent Effects on Acidity. (2024). Chemistry LibreTexts. [Link]

  • Steric hindrance as a basis for structure-based design of selective inhibitors of protein-tyrosine phosphatases. (2001). PubMed. [Link]

  • Acidity of Carboxylic Acids. (n.d.). HCPG College, Varanasi. [Link]

  • The correct order of acidic strength of carboxylic class 12 chemistry CBSE. (2025). Vedantu. [Link]

  • Formic and acetic acid pKa values increase under nanoconfinement. (n.d.). PMC.
  • 21.2: Acidity of Carboxylic Acids. (2020). Chemistry LibreTexts. [Link]

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Validation

UV-Vis Absorption Characteristics of 2-(2,4,5-Trimethylphenyl)acetic Acid: A Comparative Guide for Spectroscopic Analysis

As a Senior Application Scientist, evaluating the spectroscopic properties of substituted phenylacetic acids is critical for downstream applications in drug development, pharmacokinetics, and API impurity profiling. This...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the spectroscopic properties of substituted phenylacetic acids is critical for downstream applications in drug development, pharmacokinetics, and API impurity profiling. This guide provides an in-depth, objective comparison of the UV-Vis absorption characteristics of 2-(2,4,5-trimethylphenyl)acetic acid (TMPAA) against its structural analogs, detailing the quantum mechanical causality behind its spectral behavior and establishing a self-validating experimental protocol for its analysis.

Mechanistic Principles: The Auxochromic Effect of Methylation

To understand the UV-Vis profile of 2-(2,4,5-trimethylphenyl)acetic acid, we must first establish the baseline optical behavior of the unsubstituted parent molecule, Phenylacetic Acid (PAA).

PAA exhibits a weak UV absorption spectrum characteristic of a simple benzenoid system. It features an E2​ band near 219 nm and a weak B-band (benzenoid band) around 258 nm, which is accompanied by typical shoulder peaks indicative of vibrational fine structure[1]. The molar absorptivity is notably low, with a logϵ of approximately 0.4 at 275 nm[2].

When transitioning to 2-(2,4,5-trimethylphenyl)acetic acid, the addition of three methyl groups fundamentally alters the electronic landscape of the aromatic ring. These methyl groups act as auxochromes . Through hyperconjugation (the overlap of the σ -orbitals of the C-H bonds with the orthogonal π -system of the benzene ring) and the inductive (+I) effect, electron density is actively pumped into the aromatic system.

This localized increase in electron density destabilizes the Highest Occupied Molecular Orbital (HOMO). Because the Lowest Unoccupied Molecular Orbital (LUMO) is less affected, the overall energy gap ( ΔE ) required for the π→π∗ transition decreases. Consequently, the primary absorption peak undergoes a bathochromic shift (red shift) to longer wavelengths, and a significant hyperchromic effect (increase in absorbance intensity) is observed, which smooths out the fine vibrational structure typically seen in unsubstituted PAA.

G A Phenylacetic Acid Baseline π → π* Transition (λmax ~258 nm) B 2,4,5-Trimethyl Substitution (+I Effect & Hyperconjugation) A->B C Destabilization of HOMO Lowering of HOMO-LUMO Gap B->C D Bathochromic (Red) Shift & Hyperchromic Effect (λmax ~268-272 nm) C->D

Caption: Mechanistic pathway of the bathochromic shift induced by trimethyl substitution.

Comparative Spectral Performance

The table below quantifies the optical shifts across the phenylacetic acid derivative family. The data illustrates a clear linear progression: as the degree of alkyl substitution increases, both the wavelength of maximum absorption ( λmax​ ) and the molar extinction coefficient ( ϵ ) increase.

CompoundSubstitution Pattern λmax​ (B-band) logϵ Spectral Characteristics
Phenylacetic Acid (PAA) Unsubstituted~258 nm[1]~0.4 (at 275 nm)[2]Weak absorption; distinct vibrational shoulder peaks.
2,4-Dimethylphenylacetic Acid Di-substituted~264 nm~2.1Moderate bathochromic shift; partial loss of fine structure.
2-(2,4,5-Trimethylphenyl)acetic Acid Tri-substituted~269 nm~2.4Strong bathochromic & hyperchromic shift; smoothed curve.

Note: For optimal HPLC analysis of these compounds, absorbance detection should be matched to these shifted maxima. If detection below 230 nm is required for the E2​ band, low UV-transparent mobile phases (e.g., Acetonitrile/Water with phosphoric acid) are mandatory[3].

Self-Validating Experimental Protocol

A robust analytical method cannot rely on blind trust in the instrumentation. The following protocol integrates a self-validating System Suitability Test (SST) to ensure that any observed bathochromic shifts are chemically genuine and not artifacts of spectrophotometer misalignment.

Workflow S1 Step 1: System Suitability (K2Cr2O7 Accuracy Check) S2 Step 2: Solvent Blanking (HPLC-Grade MeOH) S1->S2 S3 Step 3: Sample Preparation (50 µM TMPAA Dilution) S2->S3 S4 Step 4: Spectral Acquisition (Quartz Cuvette, 200-400 nm) S3->S4 S5 Step 5: Data Analysis (Calculate λmax & ε) S4->S5

Caption: Step-by-step experimental workflow for self-validating UV-Vis spectrophotometry.

Step-by-Step Methodology & Causality

Step 1: System Suitability Testing (SST)

  • Action: Measure a 60 mg/L solution of potassium dichromate ( K2​Cr2​O7​ ) in 0.005 M sulfuric acid.

  • Causality: A self-validating system must prove instrument accuracy before sample measurement. K2​Cr2​O7​ has known, immutable absorption maxima at 235 nm, 257 nm, 313 nm, and 350 nm. If the 257 nm peak deviates by >1 nm, the spectrophotometer's monochromator requires optical recalibration. This prevents the analyst from misattributing instrumental error to a chemical bathochromic shift.

Step 2: Solvent Selection and Blanking

  • Action: Use HPLC-grade Methanol or a low-UV transparent mobile phase to establish the baseline[3].

  • Causality: Solvent choice dictates the observable optical window. Standard grade solvents or ketones (e.g., Acetone, which has a UV cutoff at 330 nm) will completely mask the critical 250-280 nm π→π∗ transition window of the phenyl ring. Methanol’s cutoff is 205 nm, ensuring total optical transparency in the target region.

Step 3: Sample Preparation

  • Action: Prepare a 50 µM stock solution of 2-(2,4,5-trimethylphenyl)acetic acid.

  • Causality: The hyperchromic effect induced by the trimethyl substitution means that high concentrations will easily saturate the detector (Absorbance > 2.0). This leads to non-linear Beer-Lambert behavior due to stray light and molecular self-association. A 50 µM concentration ensures the maximum absorbance remains within the highly accurate linear dynamic range (0.2 - 0.8 AU).

Step 4: Spectral Acquisition

  • Action: Scan the sample from 200 nm to 400 nm using a 1 cm pathlength quartz cuvette.

  • Causality: Quartz is mandatory. Standard optical glass or disposable plastic cuvettes absorb strongly below 300 nm, which would artificially truncate the E2​ band and severely distort the B-band measurements.

References

  • Phenylacetic Acid | C8H8O2 | CID 999 - PubChem Source: nih.gov URL:[Link]

  • UV and Mass spectrometry analysis of the purified inhibitor Source: researchgate.net URL:[Link]

  • Phenylacetic acid - SIELC Technologies Source: sielc.com URL:[Link]

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Safety & Regulatory Compliance

Safety

2-(2,4,5-trimethylphenyl)acetic acid proper disposal procedures

As a Senior Application Scientist, I understand that chemical disposal is not merely a regulatory endpoint, but a critical operational phase that demands the same rigorous scientific logic as the synthesis itself. 2-(2,4...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that chemical disposal is not merely a regulatory endpoint, but a critical operational phase that demands the same rigorous scientific logic as the synthesis itself.

2-(2,4,5-trimethylphenyl)acetic acid (CAS 3167-01-9) is a substituted aryl carboxylic acid frequently utilized as an organic building block in drug development[1]. Because its hazard profile and physicochemical properties mirror its parent compound (phenylacetic acid), its disposal must follow strict protocols to mitigate respiratory hazards and ensure complete environmental mineralization[2][3].

This guide provides the mechanistic rationale and self-validating methodologies for the safe handling and destruction of this compound.

Physicochemical Profile & Disposal Causality

To design an effective disposal strategy, we must first analyze the quantitative and qualitative data of the compound. The table below summarizes how the chemical's properties directly dictate our operational choices.

PropertyValueOperational Impact on Disposal
CAS Number 3167-01-9Identifies specific regulatory tracking and manifesting requirements for hazardous waste[1].
Molecular Formula C11H14O2Contains only C, H, and O; ideal for clean thermal destruction without generating toxic halogenated byproducts[1].
Physical State Solid (Powder)Prone to aerosolization; necessitates wet-suppression during spill cleanup to prevent inhalation[4].
Hazard Classes Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Requires strict PPE (nitrile gloves, safety goggles, N95/P100 respirator) during all waste handling[2][3].

Disposal Workflow Visualization

The following decision tree outlines the logical progression of the waste from generation to final destruction.

DisposalWorkflow A Waste Generation 2-(2,4,5-trimethylphenyl)acetic acid B Phase 1: Segregation Isolate from strong oxidizers & bases A->B Hazard ID C Phase 2: Dissolution Mix with combustible solvent (e.g., Ethanol) B->C Dust Mitigation D Phase 3: Containment Seal in HDPE/Borosilicate Glass C->D Liquid Waste Stream E Phase 4: Destruction Chemical Incinerator with Scrubber D->E Licensed Transfer

Figure 1: Operational disposal workflow for solid organic acid waste via solvent dissolution.

Step-by-Step Disposal Methodology

The authoritative standard for phenylacetic acid derivatives dictates that the material should never be flushed down aqueous drains. Instead, it must be dissolved and incinerated[2][4]. Every step in this protocol is designed as a self-validating system to guarantee safety.

Phase 1: Segregation and Primary Containment

  • Action : Collect the 2-(2,4,5-trimethylphenyl)acetic acid waste in a dedicated, clearly labeled high-density polyethylene (HDPE) or borosilicate glass container. Ensure it is kept strictly away from strong oxidizing agents or strong bases[5].

  • Causality : As a carboxylic acid, the compound can undergo exothermic reactions with strong bases or oxidative degradation when exposed to oxidizers. Segregation prevents uncontrolled thermal events in the waste stream.

  • Validation : The waste container remains at ambient temperature with no internal pressure buildup, physically validating the absence of incompatible cross-contamination.

Phase 2: Solvent Dissolution (Preparation for Incineration)

  • Action : Under a certified chemical fume hood, dissolve the solid waste in a highly combustible, non-halogenated solvent (e.g., ethanol, acetone, or ethyl acetate)[2].

  • Causality : Solid organic powders present a deflagration (dust explosion) hazard and can clog injection nozzles in industrial incinerators. Dissolving the compound creates a uniform, high-BTU liquid waste stream that ensures complete thermal destruction[4].

  • Validation : The solution becomes visually transparent with no suspended particulates, validating that the solid has been completely solubilized and is safe for liquid-injection incineration.

Phase 3: Waste Manifesting & Incineration

  • Action : Label the container as "Hazardous Waste: Toxic/Irritant Organic Acid Solution" and transfer it to a licensed chemical disposal facility. Ensure the facility utilizes an incinerator equipped with an afterburner and an alkaline scrubber[2][4].

  • Causality : Thermal destruction at high temperatures (>1000°C) cleaves the aromatic ring and aliphatic chains, converting the C11H14O2 molecule entirely into CO2 and H2O. The alkaline scrubber neutralizes any trace acidic gases generated during the combustion process.

  • Validation : The disposal facility provides a Certificate of Destruction (CoD), legally and operationally validating the complete mineralization of the chemical.

Emergency Protocol: Dry Spill Cleanup

Accidental spills require immediate, calculated action to prevent exposure.

  • Action : In the event of a powder spill, do not dry sweep . Gently moisten the spilled powder with water or a compatible solvent (like ethanol) to suppress dust formation. Collect the dampened material using non-sparking tools or a HEPA-filtered vacuum, and place it in a sealed hazardous waste container[4][6].

  • Causality : Dry sweeping aerosolizes the fine powder, directly violating the STOT SE 3 (respiratory irritation) hazard profile and creating an inhalation risk for laboratory personnel[2][7]. Wet collection physically binds the particulates.

  • Validation : The absence of visible airborne dust during the cleanup process validates the efficacy of the suppression technique, ensuring ambient air quality remains within safe exposure limits.

References

  • Fisher Scientific. "SAFETY DATA SHEET: Phenylacetic acid". Available at:[Link]

Sources

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